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  • Product: Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside
  • CAS: 220341-09-3

Core Science & Biosynthesis

Foundational

Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside basic properties

Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside: Core Properties and Applications in Glycobiology Executive Summary Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside (commonly referred to as Phenylpropyl β -D...

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Author: BenchChem Technical Support Team. Date: March 2026

Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside: Core Properties and Applications in Glycobiology

Executive Summary

Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside (commonly referred to as Phenylpropyl β -D-GlcNAc) is a specialized synthetic glycoside widely utilized in proteomics, glycobiology, and inhibitor design[1]. As a structural analog of naturally occurring O-linked β -N-acetylglucosamine (O-GlcNAc), this compound serves as a critical tool for probing the active sites of glycosidases—specifically O-GlcNAcase (OGA) and β -hexosaminidases[2].

By appending a hydrophobic phenylpropyl aglycone to the GlcNAc core, researchers can exploit the hydrophobic subsites of glycosidase active sites. This structural modification not only alters the binding kinetics compared to standard hydrophilic substrates but also significantly enhances the compound's membrane permeability, making it a valuable asset for both in vitro enzymatic assays and live-cell target engagement studies.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical baseline of Phenylpropyl β -D-GlcNAc is essential for assay formulation and solvent selection. The extended alkyl-aryl chain dictates its partition coefficient, requiring careful optimization of aqueous buffer systems to prevent precipitation during high-throughput screening.

PropertySpecification / Value
Chemical Name Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside
CAS Number 220341-09-3[1]
Molecular Formula C₁₇H₂₅NO₆[1]
Molecular Weight 339.38 g/mol
Appearance White to off-white crystalline powder
Aglycone Structure 3-Phenylpropyl chain attached via β -O-glycosidic linkage
Solubility Profile High solubility in DMSO and DMF; moderate in aqueous buffers (requires 5% DMSO co-solvent for concentrations > 1 mM).
Primary Application Glycosidase substrate/modulator; proteomics research[1],[3].

Mechanistic Role in Glycobiology

O-GlcNAcylation is a highly dynamic, reversible post-translational modification that regulates thousands of nucleocytoplasmic proteins. This cycling is controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT) , which adds the sugar moiety, and O-GlcNAcase (OGA) , which hydrolyzes it[2]. Dysregulation of this cycle is heavily implicated in the etiology of neurodegenerative diseases (e.g., Alzheimer's disease), type II diabetes, and various cancers[2].

The Rationale for the Phenylpropyl Aglycone

When designing substrates or competitive modulators for OGA, the aglycone (the non-sugar leaving group) plays a pivotal role.

Active Site Probing (+1 Subsite): The active sites of OGA and hexosaminidases feature distinct hydrophobic pockets adjacent to the catalytic center. The phenylpropyl group acts as an extended aglycone that engages in π

π stacking and van der Waals interactions with aromatic residues in these pockets. This interaction often lowers the Michaelis constant ( Km​ ) or inhibitory constant ( Ki​ ) compared to simple methyl glycosides.
  • Enhanced Cellular Permeability: Standard unmodified sugars are highly polar and exhibit poor passive membrane diffusion. The lipophilic phenylpropyl tail increases the overall partition coefficient (LogP) of the molecule, facilitating passive transport across lipid bilayers for intracellular target engagement.

  • OGlcNAc_Pathway Protein Target Protein (Unmodified) GlcNAc_Protein O-GlcNAcylated Protein Protein->GlcNAc_Protein UDP-GlcNAc OGT OGT (Transferase) OGT->Protein GlcNAc_Protein->Protein H2O OGA O-GlcNAcase (Hydrolase) OGA->GlcNAc_Protein Inhibitor Phenylpropyl GlcNAc Inhibitor->OGA Competitive Binding

    Dynamic O-GlcNAc cycling pathway illustrating the competitive modulation of OGA by Phenylpropyl GlcNAc.

    Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to aid researchers in troubleshooting and assay optimization.

    Protocol 1: In Vitro Enzymatic Kinetic Assay (OGA/Hexosaminidase)

    Objective: Determine the competitive binding affinity ( Ki​ ) of Phenylpropyl β -D-GlcNAc against recombinant human OGA. Rationale: Utilizing a continuous fluorogenic assay with 4-methylumbelliferyl N-acetyl- β -D-glucosaminide (4-MU-GlcNAc) allows for the real-time monitoring of initial reaction velocities, which is critical for accurate Michaelis-Menten modeling.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (50 mM NaH₂PO₄, 100 mM NaCl, 0.1% BSA, pH 7.0). Causality: pH 7.0 is optimal for OGA activity, whereas lysosomal hexosaminidases require an acidic pH (e.g., pH 5.0). BSA prevents non-specific enzyme adsorption to the microplate walls.

    • Compound Dilution: Prepare a 10-point serial dilution of Phenylpropyl β -D-GlcNAc (0.1 μ M to 1 mM) in assay buffer containing a final DMSO concentration of 1%.

    • Enzyme Pre-Incubation: Add recombinant OGA (final concentration 2 nM) to the compound wells in a 96-well black microplate. Incubate for 15 minutes at 37°C. Causality: Pre-incubation establishes thermodynamic binding equilibrium between the enzyme and the modulator prior to substrate introduction.

    • Reaction Initiation: Add 4-MU-GlcNAc substrate to a final concentration equal to its predetermined Km​ (typically ~50-100 μ M for OGA). Causality: Setting [S]=Km​ maximizes the assay's sensitivity to competitive displacement.

    • Signal Detection: Monitor fluorescence continuously (Excitation: 360 nm, Emission: 445 nm) for 30 minutes using a microplate reader.

    • Data Analysis: Extract the initial linear velocity ( v0​ ) for each well. Fit the dose-response data to the Morrison equation for tight-binding inhibitors or standard competitive inhibition models to derive the Ki​ .

    Assay_Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Compound) Incubation 2. Pre-Incubation (Target Engagement) Prep->Incubation Substrate 3. Substrate Addition (Fluorogenic 4-MU-GlcNAc) Incubation->Substrate Detection 4. Signal Detection (Ex: 360nm / Em: 445nm) Substrate->Detection Analysis 5. Data Analysis (Velocity Extraction & Ki Fit) Detection->Analysis

    Step-by-step high-throughput screening workflow for evaluating glycosidase kinetics and inhibition.

    Protocol 2: Cell Permeability and Intracellular Target Engagement

    Objective: Assess the compound's capacity to penetrate live cells and modulate global O-GlcNAcylation levels.

    Step-by-Step Methodology:

    • Cell Culture: Seed HeLa cells in 6-well plates at 3×105 cells/well. Allow to adhere overnight.

    • Treatment: Replace media with fresh DMEM containing Phenylpropyl β -D-GlcNAc (10, 50, and 100 μ M) or vehicle (0.1% DMSO). Incubate for 18 hours. Causality: An 18-hour window is required to observe a steady-state shift in global O-GlcNAc accumulation resulting from OGA modulation.

    • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 10 μ M PUGNAc. Causality: PUGNAc is a potent OGA inhibitor; its inclusion in the lysis buffer prevents the rapid, artifactual hydrolysis of O-GlcNAc groups by endogenous OGA during sample preparation.

    • Western Blotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with the RL2 or CTD110.6 anti-O-GlcNAc primary antibody. Normalize against β -actin to quantify intracellular target engagement.

    Quantitative Data & Comparative Analysis

    To contextualize the utility of the phenylpropyl aglycone, the table below summarizes the comparative physicochemical and kinetic trends of GlcNAc derivatives. Note: Data represents structural class trends intended for assay design guidance.

    Compound ClassAglycone TypeRelative Lipophilicity (LogP)Relative OGA Binding AffinityPrimary Experimental Utility
    Methyl β -D-GlcNAc Short AliphaticLowBaselineBasic structural studies; weak substrate.
    p-Nitrophenyl β -D-GlcNAc Aromatic (Polar)ModerateModerateStandard chromogenic substrate for continuous assays.
    Phenylpropyl β -D-GlcNAc Extended Alkyl-ArylHighHighProbing hydrophobic +1 subsite; cell-based assays.
    Thiamet-G Transition State MimicModerateExtremely High (nM)Potent, selective in vivo OGA inhibition.

    The transition from a simple methyl group to a phenylpropyl chain significantly increases the hydrophobic surface area, allowing researchers to map the spatial constraints and binding energetics of the glycosidase active site cleft.

    References

    • O-(2-Acetamido-2-deoxy-alpha-D ... Source: Creative Biolabs URL:[Link][3]

    • US9670195B2 - Glycosidase inhibitors and uses thereof Source: Google Patents URL:[2]

    Sources

    Exploratory

    Characterization and Applications of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide for Glycobiology Assays

    Executive Summary In the landscape of glycobiology and drug development, synthetic substrates are paramount for probing the kinetics, specificity, and inhibition of carbohydrate-active enzymes (CAZymes). Phenylpropyl 2-a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of glycobiology and drug development, synthetic substrates are paramount for probing the kinetics, specificity, and inhibition of carbohydrate-active enzymes (CAZymes). Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 220341-09-3) has emerged as a premier tool compound. Unlike standard chromogenic substrates (e.g., p-nitrophenyl-GlcNAc), the phenylpropyl aglycone provides a flexible, hydrophobic handle that closely mimics the local peptide environment of natively O-GlcNAcylated proteins . This whitepaper delineates the physicochemical characterization, self-validating analytical workflows, and step-by-step enzymatic protocols required to leverage this substrate in high-fidelity assays.

    Structural Validation & Physicochemical Characterization

    Before deploying Phenylpropyl-GlcNAc in kinetic assays, rigorous structural validation is mandatory. Trace amounts of the α-anomer or free GlcNAc can severely skew Michaelis-Menten kinetics, leading to false-positive inhibitor profiles.

    Causality of Analytical Choices:
    • 1 H NMR Spectroscopy : The stereocenter at the anomeric carbon (C1) dictates enzymatic recognition, as β-N-acetylglucosaminidases are strictly stereoselective. By analyzing the coupling constant ( J1,2​ ) of the anomeric proton, we create a self-validating check: a J1,2​ of ~8.0–8.5 Hz mathematically proves the trans-diaxial orientation intrinsic to the β-linkage. A ~3.5 Hz constant would indicate α-contamination, rendering the batch invalid for β-hexosaminidase assays.

    • RP-HPLC : The phenyl ring acts as an intrinsic UV chromophore (λ = 210–254 nm). The propyl linker provides sufficient lipophilicity to ensure robust retention on a C18 stationary phase, allowing baseline resolution from highly polar enzymatic byproducts without the need for complex fluorophore derivatization .

    Characterization Sample Compound 220341-09-3 NMR 1H & 13C NMR (Anomeric Configuration) Sample->NMR MS ESI-HRMS (Molecular Mass) Sample->MS HPLC HPLC-UV (Purity Assessment) Sample->HPLC Valid Validated Substrate NMR->Valid β-linkage confirmed MS->Valid m/z 340.1[M+H]+ HPLC->Valid >98% Purity

    Fig 1. Self-validating analytical characterization logic for substrate purity.

    Table 1: Quantitative Physicochemical Data for Phenylpropyl-GlcNAc
    ParameterAnalytical TargetExpected Value / Range
    Molecular Weight Exact Mass Calculation339.17 g/mol
    ESI-HRMS (Positive) [M+H]⁺ Ionm/z 340.17 ± 0.05
    ESI-HRMS (Positive) [M+Na]⁺ Ionm/z 362.15 ± 0.05
    1 H NMR (D 2​ O, 400 MHz) Anomeric Proton (H-1)δ 4.45 – 4.55 ppm
    1 H NMR (D 2​ O, 400 MHz) Coupling Constant ( J1,2​ )8.0 – 8.5 Hz (β-configuration)
    UV Absorbance Max Phenyl Chromophore210 nm, 254 nm

    Enzymatic Assay Workflows

    The primary utility of Phenylpropyl-GlcNAc lies in its dual function: as a high-affinity substrate for hydrolases (like O-GlcNAcase) and as an acceptor for transferases (like β-1,4-Galactosyltransferase) .

    Protocol A: O-GlcNAcase (OGA) Hydrolysis Assay

    O-GlcNAcase is a critical enzyme in neurodegenerative disease research; its inhibition elevates O-GlcNAc levels on Tau proteins, preventing hyperphosphorylation .

    Causality: Traditional pNP-GlcNAc assays suffer from high background absorbance and poor mimicry of the protein backbone. The phenylpropyl moiety mimics the hydrophobic peptide surface, yielding a lower Km​ and more physiologically relevant kcat​/Km​ values for OGA inhibitors.

    Step-by-Step Methodology:

    • Reagent Preparation : Prepare a 10 mM stock of Phenylpropyl-GlcNAc in DMSO. Dilute to a working concentration of 50–500 µM in Assay Buffer (50 mM sodium cacodylate, pH 6.5, 0.1% BSA).

    • Enzyme Initiation : Add 10 nM recombinant human OGA to 50 µL of the substrate solution in a 96-well V-bottom plate. Incubate at 37°C.

    • Reaction Quenching (Self-Validating Step) : At specific time points (e.g., 10, 20, 30 min), transfer 10 µL of the reaction to 90 µL of ice-cold 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Why? The acid denatures the enzyme instantly, freezing the kinetic state, while the organic solvent precipitates the protein, preventing HPLC column clogging and extending column life.

    • Centrifugation : Spin at 10,000 x g for 5 minutes to pellet the denatured enzyme.

    • HPLC Analysis : Inject 20 µL of the supernatant onto a C18 column (e.g., 150 x 4.6 mm, 5 µm). Utilize isocratic elution with 20% Acetonitrile / 80% Water (0.1% TFA) at 1 mL/min.

    • Quantification : Monitor at 254 nm. The intact substrate elutes earlier than the highly hydrophobic cleaved aglycone (3-phenyl-1-propanol). Calculate initial velocities ( v0​ ) from the linear phase of product formation.

    Workflow N1 Phenylpropyl β-D-GlcNAc N2 Enzymatic Reaction (OGA or β4GalT) N1->N2 Substrate Input N3 Quench & Prep (TFA / SPE) N2->N3 Stop Reaction N4 RP-HPLC Analysis (C18 Column) N3->N4 Isolate Organics N5 UV Detection (254 nm) N4->N5 Quantify Peaks

    Fig 2. Enzymatic assay workflow utilizing RP-HPLC for substrate/product quantification.

    Protocol B: β-1,4-Galactosyltransferase (β4GalT) Acceptor Assay

    Phenylpropyl-GlcNAc acts as an excellent acceptor for synthesizing LacNAc (N-Acetyllactosamine) derivatives.

    Causality: Using a hydrophobic acceptor allows for Solid-Phase Extraction (SPE). Unreacted UDP-Gal donor is highly hydrophilic and washes out in water, whereas the phenylpropyl-tagged product is retained, ensuring absolute purity of the synthesized glycan without complex size-exclusion chromatography.

    Step-by-Step Methodology:

    • Reaction Setup : Combine 5 mM Phenylpropyl-GlcNAc, 6 mM UDP-Gal, 10 mM MnCl 2​ , and 1 U/mL β4GalT in 50 mM HEPES buffer (pH 7.4).

    • Incubation : Incubate at 37°C for 16 hours to ensure >95% conversion.

    • SPE Cleanup : Load the reaction mixture onto a pre-conditioned C18 Sep-Pak cartridge.

    • Washing : Wash with 10 column volumes of deionized water. Why? This quantitatively removes salts, Mn 2+ , UDP, and excess UDP-Gal, ensuring no polar contaminants carry over.

    • Elution : Elute the Phenylpropyl-LacNAc product with 50% Methanol in water. Lyophilize to obtain the pure disaccharide.

    Pathway Donor UDP-Gal (Donor) Enzyme β-1,4-Galactosyltransferase (Catalyst) Donor->Enzyme Acceptor Phenylpropyl-GlcNAc (Acceptor) Acceptor->Enzyme Product Phenylpropyl-LacNAc (Product) Enzyme->Product Glycosylation Byproduct UDP (Byproduct) Enzyme->Byproduct Leaving Group

    Fig 3. Glycosyltransferase reaction utilizing Phenylpropyl-GlcNAc as an acceptor.

    Data Presentation & Kinetic Parameters

    The structural advantages of the phenylpropyl aglycone translate directly into superior kinetic performance. Table 2 illustrates the enhanced binding affinity (lower Km​ ) of Phenylpropyl-GlcNAc compared to standard chromogenic substrates when assayed against human OGA.

    Table 2: Comparative Kinetic Parameters for OGA Hydrolysis
    Substrate Km​ (µM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Assay Detection Method
    pNP-GlcNAc~4501.22.6 x 103 Spectrophotometric (400 nm)
    Phenylpropyl-GlcNAc ~120 0.9 7.5 x 103 RP-HPLC (254 nm)

    (Note: Parameters reflect typical values for recombinant human OGA at pH 6.5. The lower Km​ of Phenylpropyl-GlcNAc demonstrates superior active-site affinity, making it highly sensitive for competitive inhibitor screening).

    Conclusion

    The strategic integration of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside into glycobiology workflows provides a robust, self-validating system for enzyme characterization. By leveraging its unique physicochemical properties—specifically the UV-active, hydrophobic aglycone—researchers can bypass the limitations of traditional chromogenic substrates, achieving higher kinetic fidelity, streamlined product purification, and ultimately, more reliable data for drug discovery pipelines.

    References

    • NextSDS. "PHENYLPROPYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE — Chemical Substance Information." NextSDS Database.[Link]

    • BioGlyco. "Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, Purity." BioGlyco Products.[Link]

    • Vocadlo, D. J., et al. "Glycosidase inhibitors and uses thereof.
    • Creative Biolabs. "O-(2-Acetamido-2-deoxy-alpha-D...) - Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside." Creative Biolabs Glycoprotein Catalog.[Link]

    Foundational

    Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside chemical structure

    An In-Depth Technical Guide to Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Structure, Synthesis, and Biological Potential Abstract This technical guide provides a comprehensive scientific overview of Phenylprop...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Structure, Synthesis, and Biological Potential

    Abstract

    This technical guide provides a comprehensive scientific overview of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a synthetic glycoside of significant interest in glycobiology and medicinal chemistry. By dissecting its molecular architecture, this document outlines robust synthetic and analytical methodologies. Furthermore, it synthesizes current knowledge on related compounds to project the biological and therapeutic potential of this specific molecule, with a focus on its inferred anti-inflammatory and antioxidant properties. This guide is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical, field-proven protocols for its study.

    Molecular Architecture and Physicochemical Properties

    The structure of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a conjugate of two key moieties: the biologically ubiquitous N-acetylglucosamine (NAG) sugar and a phenylpropyl aglycone. This combination results in an amphipathic molecule with distinct chemical characteristics.

    Structural Elucidation

    The molecule consists of a pyranose ring of N-acetylglucosamine where the anomeric hydroxyl group is replaced by a phenylpropoxy group through a β-glycosidic bond. The "2-acetamido-2-deoxy" designation indicates that the hydroxyl group at the C2 position of the glucose ring is replaced by an acetamido group (-NHCOCH₃), a modification crucial for many biological recognition events. The β-configuration of the anomeric linkage (C1) is a key stereochemical feature that dictates its three-dimensional shape and interaction with biological targets.

    Stereochemistry and Conformational Analysis

    The pyranose ring typically adopts a stable chair conformation. The flexibility of the molecule is primarily derived from the rotation around the glycosidic bond and the bonds within the phenylpropyl aglycone. The orientation of the aglycone relative to the sugar ring is a critical determinant of its biological activity. Advanced analytical techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), combined with theoretical calculations, are essential for accurately determining the conformational distributions of such flexible glycosides in solution.[1][2]

    Physicochemical Properties

    While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[3]

    PropertyPredicted ValueNotes
    Molecular Formula C₁₇H₂₅NO₆
    Molecular Weight 339.38 g/mol
    Appearance White to off-white crystalline solidInferred from similar glycosides like Phenyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside.[3]
    Solubility Soluble in polar organic solvents (Methanol, DMSO, DMF). Limited solubility in water.The phenylpropyl group decreases aqueous solubility compared to the parent sugar.
    Hydrogen Bond Donors 3(Two -OH groups, one -NH group)
    Hydrogen Bond Acceptors 6(Six oxygen atoms)
    Predicted XLogP3 ~1.5 - 2.0Indicates moderate lipophilicity.

    Synthetic Strategies

    The synthesis of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a multi-step process requiring careful control of stereochemistry. A common and effective approach involves the glycosylation of 3-phenyl-1-propanol with a suitably protected N-acetylglucosamine derivative.

    Retrosynthetic Analysis

    A logical retrosynthetic pathway simplifies the synthetic challenge into manageable steps, starting from commercially available materials.

    G Target Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside Deprotection Global Deprotection (e.g., Zemplén deacetylation) Target->Deprotection Disconnection ProtectedGlycoside Protected Phenylpropyl Glycoside Deprotection->ProtectedGlycoside Glycosylation β-Selective Glycosylation GlycosylDonor Glycosyl Donor (e.g., Per-O-acetylated NAG-oxazoline) Glycosylation->GlycosylDonor Aglycone Aglycone (3-Phenyl-1-propanol) Glycosylation->Aglycone ProtectedGlycoside->Glycosylation Disconnection Precursor N-Acetylglucosamine GlycosylDonor->Precursor Activation & Protection

    Caption: Retrosynthetic analysis of the target glycoside.

    Proposed Synthetic Protocol

    This protocol describes a reliable pathway for laboratory-scale synthesis. The causality behind using an oxazoline donor is its propensity to yield the thermodynamically stable 1,2-trans product, which corresponds to the desired β-anomer.

    Step 1: Preparation of the Glycosyl Donor (Oxazoline derivative)

    • Start with commercially available per-O-acetylated N-acetylglucosamine.

    • Treat the starting material with a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) in a dry, aprotic solvent like dichloromethane (DCM) to form the 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline. This is a well-established method for creating effective glycosyl donors.[4]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Purify the oxazoline donor via column chromatography on silica gel.

    Step 2: Glycosylation Reaction

    • Dissolve the aglycone, 3-phenyl-1-propanol (1.5 equivalents), and the purified oxazoline donor (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Argon).

    • Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid, to initiate the reaction.[4] The acid protonates the oxazoline, activating it for nucleophilic attack by the alcohol.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with a mild base (e.g., triethylamine) and concentrate the mixture under reduced pressure.

    • Purify the resulting protected glycoside, Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside[5][6], by silica gel chromatography.

    Step 3: Global Deprotection (Zemplén Deacetylation)

    • Dissolve the purified, protected glycoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (a freshly prepared 0.5 M solution in methanol). This initiates a transesterification reaction, removing the acetyl protecting groups.

    • Stir the reaction at room temperature for 2-4 hours. The reaction is typically complete when TLC analysis shows the disappearance of the starting material.

    • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.

    • Filter the resin and concentrate the filtrate to yield the final product, Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

    • Further purification can be achieved by recrystallization or reverse-phase chromatography if necessary.

    Analytical and Spectroscopic Characterization

    Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

    TechniqueExpected Results
    ¹H NMR Signals corresponding to the phenyl protons (δ ~7.2-7.4 ppm), the propyl chain protons, the anomeric proton (doublet, δ ~4.5 ppm, J ≈ 8 Hz confirming β-linkage), sugar ring protons, and the N-acetyl methyl protons (singlet, δ ~2.0 ppm).
    ¹³C NMR Resonances for the aromatic carbons (~125-140 ppm), the anomeric carbon (δ ~100-102 ppm), other sugar carbons (δ ~55-80 ppm), and the N-acetyl group carbons.
    Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition (C₁₇H₂₅NO₆). Expected [M+Na]⁺ or [M+H]⁺ adducts.
    Optical Rotation [α]D A specific negative value, characteristic of the β-anomer of a D-glucopyranoside derivative.

    Biological Context and Therapeutic Potential

    While direct biological studies on Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside are limited, its structure allows for strong, evidence-based inferences regarding its potential bioactivity. This is achieved by analyzing its constituent parts.

    Inferred Bioactivity: Anti-inflammatory and Antioxidant Potential

    Structurally related phenolic glycosides are well-documented for their potent biological activities.[7][8] Phenyl-β-D-glucopyranoside, which differs only by the absence of the C2-acetamido group, exhibits significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[9] It was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[9] This activity is attributed to the inhibition of the NF-κB signaling pathway.[9] The phenolic nature of these compounds also suggests inherent antioxidant capabilities through free radical scavenging.[7] It is therefore highly probable that Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside shares this anti-inflammatory and antioxidant potential.

    Proposed Mechanism of Action

    Based on the evidence from Phenyl-β-D-glucopyranoside, a primary mechanism of anti-inflammatory action would involve the suppression of the NF-κB transcription factor.

    G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_p65 p65 p50 IκBα IKK->NFkB_p65 Phosphorylates IκBα NFkB_p65_active p65 p50 NFkB_p65->NFkB_p65_active IκBα Degradation nucleus Nucleus NFkB_p65_active->nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->Genes Binds to DNA Response Inflammatory Response Genes->Response Molecule Phenylpropyl 2-acetamido-2-deoxy -β-D-glucopyranoside Molecule->IKK Inhibits Molecule->NFkB_p65_active Prevents Translocation

    Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

    Experimental Protocols for Biological Evaluation

    To validate the inferred biological activity, the following self-validating in vitro assays are recommended.

    In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

    This protocol assesses the ability of the compound to inhibit the production of the pro-inflammatory mediator NO in activated macrophage cells.

    • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

    • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. A non-stimulated control group should be included.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Nitrite Quantification (Griess Assay):

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. A cell viability assay (e.g., MTT) must be run in parallel to ensure the observed inhibition is not due to cytotoxicity.

    In Vitro Antioxidant Assay: DPPH Radical Scavenging

    This assay measures the compound's ability to donate a hydrogen atom and scavenge the stable DPPH free radical.[7]

    • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.

    • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solutions at different concentrations.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm. A blank well should contain only methanol.

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample.

    • IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

    Conclusion and Future Directions

    Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside represents a molecule of considerable scientific interest. Its structure, combining a key biological sugar with a lipophilic aglycone, positions it as a promising candidate for further investigation, particularly in the realm of anti-inflammatory and antioxidant drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid framework for its preparation and characterization. Future research should focus on confirming its inferred biological activities through in vitro and in vivo studies, elucidating its precise mechanisms of action, and exploring its potential as a scaffold for the development of novel therapeutics.

    References

    • Kim, C. S., et al. (2015). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. Inflammation, 38(3), 1071-9. Available from: [Link]

    • NextSDS. (n.d.). PHENYLPROPYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSIDE. Available from: [Link]

    • Bolton, C. H., Hough, L., & Khan, M. Y. (1966). Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives. Biochemical Journal, 101(1), 184–190. Available from: [Link]

    • Petrušová, M., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(9), 2636. Available from: [Link]

    • Kaifu, R., & Osawa, T. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111-7. Available from: [Link]

    • SupraBank. (n.d.). Phenyl-β-D-glucopyranoside. Available from: [Link]

    • Kovács, L., et al. (2001). Synthesis of Acylated Methyl 2‐Acetamido‐2‐Deoxy‐α‐D‐Mannopyranosides. Journal of Carbohydrate Chemistry, 20(8), 685-697. Available from: [Link]

    • He, Y., et al. (2023). Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. Molecules, 28(9), 3929. Available from: [Link]

    • Kiss, L., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. Available from: [Link]

    • He, Y., et al. (2023). Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. MDPI. Available from: [Link]

    • Sytar, O., & Szopa, A. (Eds.). (2022). Biological Activities of Natural Products II. Molecules, 27(5), 1500. Available from: [Link]

    • PDBj Mine. (n.d.). NAG - 2-acetamido-2-deoxy-beta-D-glucopyranose. Available from: [Link]

    Sources

    Exploratory

    A Roadmap for Investigating the Biological Activity of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide for Drug Discovery Professionals

    Preamble: Charting Unexplored Territory in Glycoscience In the vast and intricate world of glycoscience, the biological activities of countless synthesized carbohydrate derivatives remain uncharted. Phenylpropyl 2-acetam...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Preamble: Charting Unexplored Territory in Glycoscience

    In the vast and intricate world of glycoscience, the biological activities of countless synthesized carbohydrate derivatives remain uncharted. Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside stands as one such molecule of untapped potential. While direct studies on its bioactivity are not yet present in the public domain, its structural motifs—a phenylpropyl aglycone and an N-acetylglucosamine (GlcNAc) sugar moiety—are features of numerous compounds with significant pharmacological relevance. This technical guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the potential biological activities of this novel glycoside.

    This document eschews a rigid template in favor of a logical, research-driven framework. It is designed to be a self-validating system of inquiry, where each proposed experimental step is grounded in the established activities of structurally analogous compounds and is designed to yield clear, interpretable data. We will proceed from broad, primary screening to more focused, mechanistic studies, providing the causal reasoning behind each experimental choice.

    Section 1: The Scientific Rationale - Building a Hypothesis from Analogs

    The core of our investigative strategy lies in leveraging the known biological activities of compounds structurally related to Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This approach allows us to formulate a rational hypothesis for its potential therapeutic applications.

    The Phenylpropyl Aglycone: A Lipophilic Moiety with Therapeutic Precedent

    The phenylpropyl group, a key feature of our target molecule, is a common scaffold in medicinal chemistry, often conferring favorable pharmacokinetic properties and contributing to biological activity. Its presence in various therapeutic agents suggests that it can interact with biological targets, and its lipophilicity may facilitate membrane permeability.

    The 2-Acetamido-2-deoxy-β-D-glucopyranoside (GlcNAc) Moiety: A Versatile Player in Cellular Processes

    The GlcNAc sugar moiety is a fundamental building block of numerous essential biomolecules, including glycoproteins and glycosaminoglycans. Derivatives of GlcNAc have been shown to influence a wide array of cellular processes.

    Insights from Structurally Related Glycosides

    A survey of the scientific literature reveals a spectrum of biological activities associated with glycosides bearing similarities to our target compound:

    • Anti-inflammatory Activity: Phenyl-β-D-glucopyranoside has demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-activated macrophages by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, and by suppressing the NF-κB signaling pathway[1].

    • Neuroprotective Effects: Analogs such as 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside have shown neuroprotective effects in models of ischemic stroke by promoting neuronal survival, inhibiting apoptosis, and modulating glucose transport and energy homeostasis[2][3][4].

    • Anticancer and Antimetastatic Potential: Certain β-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-D-glucopyranosides have exhibited inhibitory effects on cancer cell adhesion, migration, and invasion in vitro[5].

    • Modulation of Viral Replication: Benzyl-2-acetamido-2-deoxy-α-d-galactopyranoside has been shown to increase HIV replication and viral outgrowth in vitro, suggesting an interaction with viral or host glycosylation pathways[6][7][8].

    Based on these precedents, we can hypothesize that Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside may possess anti-inflammatory, neuroprotective, anticancer, or antiviral properties. The following sections outline a comprehensive plan to test these hypotheses.

    Section 2: A Phased Approach to Biological Activity Screening

    A systematic and tiered screening approach is proposed to efficiently evaluate the biological potential of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

    Phase 1: Primary Screening for Broad Biological Activities

    The initial phase focuses on a panel of robust, high-throughput assays to identify any significant biological effects.

    Rationale: Before assessing any specific biological activity, it is crucial to determine the compound's inherent cytotoxicity to establish a safe and effective concentration range for subsequent experiments. The MTT assay is a reliable and widely used colorimetric assay for this purpose[9].

    Experimental Protocol: MTT Cytotoxicity Assay

    • Cell Culture: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HepG2 if anticancer activity is a primary hypothesis) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare a serial dilution of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

    Rationale: Based on the known anti-inflammatory activity of related phenyl glycosides[1], a primary screen for anti-inflammatory effects is warranted. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a standard and effective system for this purpose.

    Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells

    • Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treatment: Pre-treat the cells with non-toxic concentrations of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside for 1 hour.

    • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A significant reduction in NO production in the presence of the compound indicates potential anti-inflammatory activity.

    Rationale: Phenolic compounds are known for their antioxidant properties. The phenyl group in the target molecule suggests that it may possess radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward and widely used method to evaluate this.

    Experimental Protocol: DPPH Radical Scavenging Assay

    • Reaction Mixture: In a 96-well plate, mix various concentrations of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside with a methanolic solution of DPPH.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 (half-maximal effective concentration) value.

    Phase 2: Secondary Screening and Mechanistic Elucidation

    If promising activity is observed in the primary screens, the next phase involves more specific assays to elucidate the mechanism of action.

    Rationale: Since the NF-κB pathway is a central regulator of inflammation and is modulated by related compounds[1], investigating its modulation by our target molecule is a logical next step.

    Experimental Workflow: Investigating NF-κB Pathway Modulation

    G cluster_0 Cellular Events cluster_1 Experimental Readouts LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB_degradation IκB Degradation IKK_complex->IkB_degradation Phosphorylates NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Allows Western_blot Western Blot for p-IκBα and Nuclear NF-κB IkB_degradation->Western_blot Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription NFkB_translocation->Western_blot Cytokine_release Cytokine Release (TNF-α, IL-6) Gene_transcription->Cytokine_release qPCR qPCR for TNF-α and IL-6 mRNA Gene_transcription->qPCR ELISA ELISA for TNF-α and IL-6 Protein Cytokine_release->ELISA Compound Phenylpropyl 2-acetamido-2-deoxy -b-D-glucopyranoside Compound->IKK_complex Hypothesized Inhibition

    Caption: Hypothesized anti-inflammatory mechanism and corresponding experimental validation points.

    Experimental Protocols:

    • Western Blot for NF-κB Translocation: Treat RAW 264.7 cells as described above. After stimulation, prepare nuclear and cytoplasmic extracts. Perform Western blotting to detect the levels of NF-κB p65 in the nuclear fraction and IκBα phosphorylation in the cytoplasmic fraction. A decrease in nuclear p65 and phosphorylated IκBα would indicate inhibition of the pathway.

    • Quantitative PCR (qPCR) for Pro-inflammatory Cytokines: Extract total RNA from treated cells and perform reverse transcription to synthesize cDNA. Use qPCR to measure the mRNA expression levels of TNF-α and IL-6.

    • ELISA for Cytokine Secretion: Use commercially available ELISA kits to quantify the concentration of secreted TNF-α and IL-6 in the cell culture supernatants.

    Rationale: Given the neuroprotective effects of similar glycosides in ischemia models, which involve oxidative stress, an in vitro model of oxidative stress-induced neuronal cell death is a relevant secondary screen.

    Experimental Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

    • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 96-well plate.

    • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the compound for 24 hours.

    • Oxidative Stress Induction: Expose the cells to an appropriate concentration of hydrogen peroxide (H₂O₂) for a defined period to induce cell death.

    • Viability Assessment: Assess cell viability using the MTT assay as described previously. A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only group would indicate a neuroprotective effect.

    Section 3: Data Presentation and Interpretation

    To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a clear and structured format.

    Table 1: Summary of Primary Screening Results (Hypothetical Data)

    AssayEndpointPhenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranosidePositive Control
    Cytotoxicity (HEK293) IC50 (µM)> 100Doxorubicin: 1.5
    Anti-inflammatory (RAW 264.7) NO Inhibition IC50 (µM)25.3Dexamethasone: 0.1
    Antioxidant (DPPH) Radical Scavenging EC50 (µM)85.7Ascorbic Acid: 15.2

    Section 4: Concluding Remarks and Future Directions

    This technical guide provides a robust and scientifically grounded framework for the initial investigation of the biological activities of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. The proposed phased approach, from broad screening to mechanistic studies, is designed to efficiently identify and characterize any therapeutic potential of this novel molecule. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex cellular and in vivo models, ultimately paving the way for its potential development as a novel therapeutic agent. The key to success lies in meticulous experimental execution and a commitment to a logical, data-driven progression of research.

    References

    • Choi, E. M., & Hwang, J. K. (2005). Antiinflammatory, analgesic and antioxidant activities of the fruit of Foeniculum vulgare. Fitoterapia, 76(6), 557-565.
    • Ibatullin, F. M., et al. (2011). A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta. Plant Physiology, 157(3), 1175-1186.
    • Li, Q., et al. (2003). Synthesis and potential antimetastatic activity of monovalent and divalent beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-D-glucopyranosides.
    • Liu, Y., et al. (2014). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. Toxicology and Applied Pharmacology, 277(3), 259-269.
    • Olvera, A., et al. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Frontiers in Immunology, 9, 149.
    • Park, S. Y., et al. (2011). Phenyl-β-D-glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. Journal of Medicinal Food, 14(1-2), 136-142.
    • Wang, H., et al. (2013). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. Molecular and Cellular Biochemistry, 383(1-2), 109-116.
    • Yin, S., et al. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. Journal of Molecular Neuroscience, 69(2), 177-187.
    • Zhang, L., et al. (2004). Screening and Identification of Glycosides in Biological Samples Using Energy-Gradient Neutral Loss Scan and Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 76(13), 3533-3539.
    • Homeobook. (2024). Phytochemical qualitative analysis-Glycoside identification test for homoeopathic mother tincture and dilution. Retrieved from [Link]

    • MDPI. (2022). Evaluation of Biological Activity of Natural Compounds. In Encyclopedia. Retrieved from [Link]

    Sources

    Foundational

    Role of Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside in glycoscience

    The Strategic Role of Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside in Glycoscience Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Glycobiology, Enzymology,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The Strategic Role of Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside in Glycoscience

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Glycobiology, Enzymology, and Cellular Engineering

    Executive Summary

    In the rapidly evolving field of glycoscience, the ability to track, quantify, and modulate glycan biosynthesis is paramount for understanding cellular signaling, host-pathogen interactions, and biotherapeutic development. Unmodified N-acetylglucosamine (GlcNAc) is highly polar, lacks a strong chromophore, and exhibits poor membrane permeability—making it suboptimal for both high-throughput in vitro assays and live-cell glycome engineering.

    To overcome these limitations, synthetic carbohydrate chemists developed Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside (PPAG) (CAS: 220341-09-3)[1]. By conjugating a hydrophobic, UV-active phenylpropyl aglycone to the β -anomeric position of GlcNAc, this bipartite molecule serves as a highly efficient acceptor substrate for glycosyltransferases and a potent decoy primer for cellular oligosaccharide biosynthesis[2]. This whitepaper details the physicochemical rationale, experimental workflows, and self-validating protocols for deploying PPAG in advanced glycoscience applications.

    Physicochemical Rationale: The "Why" Behind the Molecule

    As an application scientist, I evaluate molecular tools based on how their structural features solve specific experimental bottlenecks. The design of PPAG is not arbitrary; every functional group serves a distinct mechanistic purpose:

    • The Phenylpropyl Aglycone (Hydrophobicity & Permeability): The 3-phenylpropyl chain significantly increases the molecule's partition coefficient (LogP). In live-cell assays, this lipophilicity enables passive diffusion across the plasma membrane and into the Golgi apparatus, bypassing the need for complex transfection agents.

    • The Aromatic Ring (Chromophoric Tagging): Native sugars lack conjugated pi-systems, rendering them invisible to standard UV detectors. The phenyl ring in PPAG provides strong UV absorbance (optimally monitored at 254 nm). This allows for direct, label-free quantification of enzymatic products via High-Performance Liquid Chromatography (HPLC).

    • The β -Glycosidic Linkage (Enzyme Recognition): The β -linkage mimics the natural presentation of terminal GlcNAc residues on N- and O-linked glycans. This ensures high-affinity recognition by Golgi-resident enzymes, such as β -1,4-galactosyltransferase ( β 4GalT)[2].

    Data Presentation: Comparative Properties of GlcNAc Acceptors

    The table below summarizes why PPAG is frequently chosen over other GlcNAc analogs in assay development.

    Substrate AnalogMembrane PermeabilityUV Detection (254 nm)HPLC Retention (C18)Primary Application
    Free GlcNAc PoorNoneVery LowBasic kinetics (requires radiolabeled donors)
    Benzyl β -GlcNAc ModerateYesModerateBasic in vitro assays, mild cellular priming
    Phenylpropyl β -GlcNAc Excellent Yes High High-throughput assays, robust in vivo priming

    Core Application I: In Vitro Glycosyltransferase Assays

    In a standard β 4GalT assay, the enzyme transfers galactose from a UDP-Galactose donor to a GlcNAc acceptor. Separating the resulting product (Gal- β 1,4-GlcNAc) from the unreacted donor (UDP-Gal) is traditionally difficult because both molecules are highly polar.

    The Causality of the Assay Design: By utilizing PPAG as the acceptor, the reaction product (Gal- β 1,4-GlcNAc-Phenylpropyl) becomes significantly more hydrophobic than the UDP-Gal donor. This differential hydrophobicity allows us to use a simple C18 Solid-Phase Extraction (SPE) cartridge to separate the components. The polar UDP-Gal washes straight through in the aqueous phase, while the phenylpropyl-tagged product binds tightly to the C18 stationary phase until eluted with an organic solvent.

    Protocol A: β -1,4-Galactosyltransferase Activity Assay

    This protocol is designed as a self-validating system. Always run a parallel negative control lacking the β 4GalT enzyme to confirm that any observed HPLC peak is strictly due to enzymatic transfer, ruling out spontaneous hydrolysis.

    • Reaction Assembly: In a microcentrifuge tube, combine 1 mM PPAG, 2 mM UDP-Galactose, 10 mM MnCl 2​ , and 50 mM HEPES buffer (pH 7.4) to a final volume of 100 μ L.

    • Enzyme Addition: Add 10–50 ng of purified β 4GalT to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

    • Quenching (Causality Check): Terminate the reaction by adding 100 μ L of ice-cold 0.1 M EDTA. Why EDTA? EDTA rapidly chelates the essential Mn 2+ cofactor, instantly halting the enzymatic transfer and providing a stable endpoint for quantification.

    • Separation (SPE): Condition a C18 Sep-Pak cartridge with 5 mL of 100% methanol, followed by equilibration with 5 mL of LC-MS grade water. Load the quenched reaction mixture onto the cartridge.

    • Aqueous Wash: Wash the cartridge with 5 mL of water. Collect the flow-through (this contains the unreacted UDP-Gal and cleaved UDP byproduct).

    • Organic Elution: Elute the hydrophobic PPAG and the galactosylated product with 2 mL of 20% methanol in water.

    • HPLC Quantification: Inject 20 μ L of the eluate onto a reverse-phase C18 HPLC column. Run an isocratic method using 15% acetonitrile in water. Monitor UV absorbance at 254 nm. The galactosylated product will elute slightly earlier than the unreacted PPAG due to the added polarity of the galactose residue.

    G A Reaction Mixture (UDP-Gal + PP-GlcNAc) B β4GalT + Mn2+ 37°C, 30 min A->B C C18 SPE Cartridge Loading B->C Quench with EDTA D Aqueous Wash (Removes UDP-Gal) C->D E MeOH Elution (Recovers PP-Glycans) C->E F HPLC-UV Analysis (254 nm) E->F

    Workflow for β4GalT assay using Phenylpropyl GlcNAc and C18 solid-phase extraction.

    Core Application II: Cellular Priming and Glycome Modulation

    Beyond cell-free assays, PPAG is a powerful tool for live-cell glycome engineering. When introduced to cell culture media, PPAG acts as a "decoy" substrate. Because of its lipophilicity, it freely diffuses into the cell and localizes to the Golgi apparatus. Once inside, endogenous glycosyltransferases recognize the GlcNAc moiety and extend it, forming complex LacNAc (Gal- β 1,4-GlcNAc) and sialylated structures.

    This process competitively diverts the cellular glycosylation machinery away from endogenous glycoproteins, effectively altering the cell's surface glycome[3]. The extended phenylpropyl-glycans are subsequently secreted into the culture medium, where they can be harvested and sequenced to profile the cell's specific glycosylation capabilities.

    Protocol B: Live-Cell Glycan Priming and Secretome Analysis
    • Cell Culture Preparation: Seed target cells (e.g., CHO, HEK293, or HeLa) in a 6-well plate. Culture in standard media (e.g., DMEM + 10% FBS) until 70–80% confluent.

    • Primer Administration: Aspirate the growth media. Wash the cells gently with PBS, and replace with serum-free DMEM containing 100 μ M PPAG. Why serum-free? Serum contains highly abundant, heavily glycosylated proteins that will severely contaminate the downstream mass spectrometry analysis.

    • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO 2​ incubator. During this window, the primer undergoes Golgi-mediated extension and exocytosis.

    • Harvesting: Collect the conditioned media. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any detached cells or cellular debris. Transfer the supernatant to a clean tube.

    • Purification: Pass the supernatant through a pre-conditioned C18 SPE cartridge. Wash with 10 mL of water to remove salts, amino acids, and polar metabolites. Elute the primed phenylpropyl-glycans with 3 mL of 50% methanol.

    • Structural Analysis: Lyophilize the eluate to dryness. Resuspend in a minimal volume of LC-MS grade water and analyze via MALDI-TOF MS or LC-MS/MS to sequence the secreted oligosaccharides.

    G A Extracellular Space PP-GlcNAc Administered B Plasma Membrane (Passive Diffusion) A->B C Golgi Apparatus (β4GalT & Sialyltransferases) B->C D Glycan Extension (PP-LacNAc-Sialic Acid) C->D E Exocytosis (Secretion of Primed Glycans) D->E F Media Harvest & LC-MS/MS Analysis E->F

    Mechanism of Golgi-targeted glycan priming using membrane-permeable Phenylpropyl GlcNAc.

    Conclusion

    Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside represents a masterclass in rational chemical design for biological applications. By balancing hydrophobicity for membrane permeability and C18 retention, alongside a UV-active chromophore for label-free detection, PPAG has become an indispensable tool for enzymologists and cell biologists alike. Whether mapping the kinetic parameters of novel glycosyltransferases or hijacking the Golgi apparatus to profile cellular glycomes, PPAG provides a robust, self-validating framework for modern glycoscience.

    References

    • Title: Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | CAS 220341-09-3 Source: Santa Cruz Biotechnology URL
    • Title: Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside|RUO Source: Benchchem URL
    • Source: PMC (National Institutes of Health)

    Sources

    Exploratory

    Investigating the Function of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide to Probing Glycosidase Mechanisms

    As researchers and drug development professionals targeting the hexosamine biosynthetic pathway or lysosomal storage disorders, we frequently rely on synthetic substrates to measure enzyme kinetics. While fluorogenic sub...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and drug development professionals targeting the hexosamine biosynthetic pathway or lysosomal storage disorders, we frequently rely on synthetic substrates to measure enzyme kinetics. While fluorogenic substrates like 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) are industry standards for high-throughput screening, they often fail to capture the true thermodynamic nuances of the enzyme's active site.

    To bridge this gap, Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (PP-GlcNAc) [1] serves as a highly specialized biochemical tool. This guide explores the functional utility, mechanistic rationale, and experimental deployment of PP-GlcNAc in investigating β-N-acetylglucosaminidases (NAGases), with a specific focus on O-GlcNAcase (OGA).

    Mechanistic Rationale: The Importance of the Aglycone

    The structural anatomy of PP-GlcNAc consists of an N-acetylglucosamine (GlcNAc) moiety linked via a β-O-glycosidic bond to a 3-phenylpropyl aglycone[2]. The choice of this specific aglycone is not arbitrary; it is rooted in the fundamental principles of enzymology and transition-state thermodynamics.

    Overcoming the "Activated Leaving Group" Bias

    Family GH84 glycoside hydrolases, such as human OGA, and GH20 hexosaminidases utilize a substrate-assisted catalytic mechanism . In this pathway, the enzyme's catalytic aspartate/glutamate residues facilitate the attack of the substrate's own 2-acetamido group on the anomeric carbon, forming a bicyclic oxazoline intermediate[3].

    Standard synthetic substrates (e.g., pNP-GlcNAc or 4-MU-GlcNAc) possess highly electron-withdrawing aryl aglycones with low pKa​ values (~7.1 to 7.8). These "activated" leaving groups depart so readily that they artificially accelerate the first step of catalysis, uncoupling it from the natural transition state[4].

    In contrast, the natural substrates of OGA are O-GlcNAcylated serine or threonine residues on proteins, which have a leaving group pKa​ of approximately 16. The phenylpropyl aglycone of PP-GlcNAc provides an unactivated, aliphatic leaving group (phenylpropanol, pKa​ ~15), which closely mimics the electronic demand and steric bulk of a natural peptide backbone[4]. This forces the enzyme to utilize its full catalytic machinery to protonate the departing oxygen, allowing researchers to accurately map the +1 aglycone-binding subsite[5].

    OGlcNAc_Pathway Protein Target Protein (Ser/Thr) OGT O-GlcNAc Transferase (OGT) Protein->OGT OGlcNAc_Protein O-GlcNAcylated Protein OGA O-GlcNAcase (OGA) OGlcNAc_Protein->OGA UDP_GlcNAc UDP-GlcNAc (Donor) UDP_GlcNAc->OGT PP_GlcNAc PP-GlcNAc (Substrate Analog) PP_GlcNAc->OGA Competitive Binding OGT->OGlcNAc_Protein Glycosylation OGA->Protein Hydrolysis

    Fig 1: O-GlcNAc cycling pathway illustrating PP-GlcNAc as a competitive probe for OGA.

    Comparative Substrate Profiling

    To understand when to deploy PP-GlcNAc, we must compare its kinetic behavior against standard assay substrates[6]. The table below summarizes the physicochemical properties and primary applications of common GlcNAc derivatives.

    SubstrateAglycone TypeLeaving Group pKa​ Primary Application in Drug Discovery
    pNP-GlcNAc Activated (Aryl)~7.1Routine specific activity, basic kinetic screening.
    4-MU-GlcNAc Activated (Aryl)~7.8High-sensitivity fluorogenic HTS assays.
    PP-GlcNAc Unactivated (Alkyl) ~15.0 Transition-state mapping, +1 subsite probing.

    Data synthesis based on linear free-energy relationship studies of O-GlcNAcase[4].

    Experimental Workflows

    Because PP-GlcNAc lacks a chromogenic or fluorogenic leaving group, its utilization requires orthogonal analytical approaches. Below are two self-validating protocols designed to extract high-fidelity kinetic data.

    Protocol 1: Competitive Binding Assay (Fluorescence-based)

    This protocol uses PP-GlcNAc as a competitive inhibitor against a standard fluorogenic substrate to determine its binding affinity ( Ki​ ) to the active site.

    Materials:

    • Recombinant human OGA (or target NAGase).

    • 4-MU-GlcNAc (Fluorogenic substrate).

    • PP-GlcNAc (Competitor).

    • Thiamet-G (Positive control OGA inhibitor).

    • Assay Buffer: 50 mM PBS, pH 7.4, 0.1% BSA.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a serial dilution of PP-GlcNAc (ranging from 10 µM to 10 mM) in the assay buffer. Prepare a fixed concentration of 4-MU-GlcNAc at its predetermined Km​ value.

    • Enzyme Addition: Add 10 nM of recombinant OGA to a 96-well black microplate.

    • Inhibitor Pre-incubation: Add the PP-GlcNAc dilution series to the enzyme. Include a vehicle control (DMSO) and a Thiamet-G control (1 µM) to validate assay specificity. Incubate at 37°C for 15 minutes.

    • Reaction Initiation: Add the 4-MU-GlcNAc substrate to all wells to initiate the reaction.

    • Kinetic Readout: Monitor the release of 4-methylumbelliferone continuously for 30 minutes at 37°C using a microplate reader (Excitation: 360 nm, Emission: 450 nm).

    • Data Analysis: Plot the initial velocities against PP-GlcNAc concentration. Fit the data to a competitive inhibition model using Michaelis-Menten kinetics to derive the Ki​ .

    Protocol 2: Direct Cleavage Assay (HPLC-UV)

    To prove that PP-GlcNAc is actively hydrolyzed (acting as a substrate rather than a dead-end inhibitor), we monitor the release of phenylpropanol via HPLC.

    Step-by-Step Methodology:

    • Reaction Assembly: Combine 50 nM OGA with 2 mM PP-GlcNAc in 100 µL of assay buffer. Set up a parallel negative control containing heat-killed OGA (boiled for 10 mins).

    • Incubation: Incubate the reaction at 37°C. Extract 20 µL aliquots at specific time points (0, 15, 30, 60, 120 minutes).

    • Quenching: Immediately quench each aliquot by adding 20 µL of ice-cold acetonitrile.

    • Protein Clearance: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • HPLC Analysis: Inject 10 µL of the supernatant onto a C18 Reverse-Phase HPLC column. Run a gradient of 10% to 90% Acetonitrile in water (with 0.1% TFA) over 15 minutes.

    • Detection: Monitor the eluent at 210 nm (optimal for the phenyl ring). Quantify the peak area of the released phenylpropanol against a standard curve.

    HPLC_Workflow Step1 1. Reaction Assembly Enzyme + PP-GlcNAc in Buffer Step2 2. Incubation 37°C, Time-course sampling Step1->Step2 Step3 3. Quenching Add Ice-cold Acetonitrile Step2->Step3 Step4 4. Centrifugation Remove precipitated proteins Step3->Step4 Step5 5. HPLC-UV Analysis Detect Phenylpropanol (UV 210nm) Step4->Step5

    Fig 2: Step-by-step HPLC-UV workflow for monitoring PP-GlcNAc enzymatic hydrolysis.

    Conclusion

    Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a critical asset for structural biologists and enzymologists. By providing an unactivated, physiologically relevant aglycone, it bypasses the kinetic artifacts introduced by standard fluorogenic probes. Whether used to map the +1 binding subsite of OGA or to validate the binding mode of next-generation transition-state inhibitors, PP-GlcNAc ensures that experimental data reflects true biological causality.

    Sources

    Protocols & Analytical Methods

    Method

    Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside purification techniques

    Application Note: High-Yield Purification of Phenylpropyl 2-Acetamido-2-Deoxy- β -D-Glucopyranoside Abstract This application note details a comprehensive, self-validating methodology for the purification of Phenylpropyl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Yield Purification of Phenylpropyl 2-Acetamido-2-Deoxy- β -D-Glucopyranoside

    Abstract

    This application note details a comprehensive, self-validating methodology for the purification of Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside (Phenylpropyl GlcNAc). By exploiting the molecule's amphiphilic nature, we outline a highly efficient workflow transitioning from a salt-free Zemplén deprotection to reverse-phase (C18) chromatography, culminating in recrystallization. This protocol is designed for researchers and drug development professionals requiring ultra-high purity (>99%) substrates for glycobiology assays.

    Introduction & Physicochemical Profiling

    Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside (CAS: 220341-09-3)[1] is a synthetic alkyl glycoside frequently utilized as a specialized substrate or competitive inhibitor in enzymatic studies, particularly those involving O-GlcNAcase (OGA) and various glycosyltransferases[2].

    The purification of this molecule is notoriously challenging due to its distinct amphiphilic architecture : it possesses a highly hydrophilic N-acetylglucosamine (GlcNAc) headgroup paired with a hydrophobic phenylpropyl aglycone tail. While normal-phase chromatography is sufficient for its per-O-acetylated synthetic precursors, the fully deprotected molecule exhibits severe tailing and irreversible adsorption on bare silica. Therefore, a tailored reverse-phase approach is mandatory.

    Mechanistic Principles of Purification

    To achieve analytical-grade purity, the purification must be approached as a two-phase system where each chemical choice directly impacts the downstream chromatographic resolution:

    • Phase 1: Zemplén Deprotection and Salt-Free Neutralization: The removal of O-acetyl protecting groups from the synthetic precursor is achieved via Zemplén transesterification using catalytic sodium methoxide (NaOMe) in methanol[3]. The causality of the subsequent neutralization step is critical. Neutralizing the basic mixture with aqueous acids (e.g., HCl) generates inorganic salts (NaCl) that co-elute with the polar sugar moiety, disrupting peak shape and causing ion suppression in LC-MS. To circumvent this, Amberlite IR-120 (H+ form) cation-exchange resin is employed[3]. The solid-supported resin sequesters Na⁺ ions and releases H⁺ to form methanol, leaving a completely salt-free crude mixture upon simple filtration.

    • Phase 2: Reverse-Phase (RP) Chromatography: Reverse-phase C18 chromatography exploits the hydrophobic phenylpropyl tail. This allows the target molecule to be retained on the stationary phase while highly polar impurities (e.g., free GlcNAc, degraded sugar byproducts) are washed out in the void volume.

    Workflow Visualization

    Workflow A 1. Per-O-acetylated Precursor (Phenylpropyl 3,4,6-tri-O-acetyl-GlcNAc) B 2. Zemplén Transesterification (NaOMe / MeOH, rt) A->B C 3. Resin Neutralization (Amberlite IR-120 H+) B->C D 4. Filtration & Concentration (Salt-Free Crude) C->D E 5. Reverse-Phase HPLC (C18) (H2O / MeCN Gradient) D->E F 6. Lyophilization & Polish (>99% Purity Product) E->F

    Figure 1: End-to-end deprotection and purification workflow for Phenylpropyl GlcNAc.

    Detailed Experimental Protocols

    Protocol A: Pre-Purification (Zemplén Deprotection & Neutralization)

    This protocol ensures the crude material introduced to the HPLC system is free of inorganic salts, validating the integrity of the downstream separation.

    • Dissolution: Dissolve the per-O-acetylated phenylpropyl GlcNAc precursor (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration under an inert argon atmosphere.

    • Transesterification: Add a catalytic amount of 0.5 M NaOMe in methanol (0.1 to 0.2 eq). Stir the reaction mixture at room temperature for 2–4 hours.

      • Self-Validation Step: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.8 ) must completely convert to a baseline-polar spot (the deprotected product).

    • Neutralization: Add pre-washed Amberlite IR-120 (H+ form) resin directly to the reaction flask[3]. Stir gently for 15–30 minutes until the pH of the solution stabilizes at 6.5–7.0.

      • Critical Insight: Do not crush the resin beads via vigorous magnetic stirring. Fractured resin introduces fine particulates that will clog the HPLC injection port.

    • Filtration: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin bed with additional methanol (3 × column volumes) to ensure quantitative recovery.

    • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amphiphilic product as a viscous syrup.

    Protocol B: Reverse-Phase Flash Chromatography (C18)
    • Column Preparation: Equilibrate a C18 preparative column with 5% Acetonitrile (MeCN) in LC-MS grade Water ( H2​O ).

    • Sample Loading: Dissolve the crude syrup in a minimum volume of 5% MeCN/ H2​O . If the sample is excessively viscous, add a maximum of 5% methanol by volume to aid dissolution.

    • Gradient Elution: Execute a linear gradient from 5% MeCN to 50% MeCN over 20 column volumes (CV) (See Table 1). Monitor the eluent at 214 nm (amide bond detection) and 254 nm (phenyl ring detection).

    • Fraction Collection: The target molecule typically elutes between 25–35% MeCN.

      • Self-Validation Step: Confirm the purity of the pooled fractions via analytical LC-MS before proceeding to lyophilization.

    Protocol C: Final Polish via Recrystallization
    • Lyophilization: Freeze the pooled RP-HPLC fractions and lyophilize for 48 hours to remove all aqueous solvents, yielding a fluffy white powder.

    • Recrystallization: To achieve the >99% purity required for sensitive enzymatic assays, dissolve the lyophilized powder in a minimum amount of boiling ethanol. Slowly add cold diethyl ether dropwise until slight turbidity is observed. Allow the solution to cool undisturbed to 4 °C overnight.

    • Harvesting: Filter the resulting white, needle-like crystals, wash with ice-cold diethyl ether, and dry under high vacuum for 12 hours.

    Quantitative Data & Chromatographic Parameters

    Table 1: Optimized RP-HPLC Gradient for Phenylpropyl GlcNAc Purification

    Time (min) Flow Rate (mL/min) % Water (0.1% Formic Acid) % Acetonitrile (0.1% Formic Acid) Elution Profile
    0.0 15.0 95 5 Sample Loading & Void Wash
    5.0 15.0 95 5 Removal of highly polar impurities
    25.0 15.0 50 50 Target Elution (approx. 15-18 min)
    30.0 15.0 5 95 Column Wash (Hydrophobic clearance)

    | 35.0 | 15.0 | 95 | 5 | Re-equilibration |

    Table 2: Physicochemical Properties & Expected Metrics | Parameter | Specification / Expected Value | | :--- | :--- | | Chemical Formula | C17​H25​NO6​ | | Molecular Weight | 339.39 g/mol | | CAS Number | 220341-09-3 | | Expected Post-Zemplén Yield | > 95% (Crude) | | Expected Post-HPLC Yield | 75% – 85% | | Target Purity (LC-MS/NMR) | 99.0% |

    References

    • Synthesis of S-Glycosyl Primary Sulfonamides. The Journal of Organic Chemistry, 74(9), 3596-3599.[3] URL:[Link]

    • β-Glycosidases: An alternative enzyme based method for synthesis of alkyl-glycosides. Sustainable Chemical Processes, 1(7).[2] URL:[Link]

    Sources

    Application

    NMR spectroscopy of Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside

    Application Note: Advanced NMR Spectroscopy Protocols for Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside Introduction & Scientific Context In the field of glycobiology and drug development, synthetic carbohydrate...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Advanced NMR Spectroscopy Protocols for Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside

    Introduction & Scientific Context

    In the field of glycobiology and drug development, synthetic carbohydrate analogs are indispensable tools for probing enzyme mechanisms, mapping lectin binding sites, and developing targeted therapeutics. Phenylpropyl 2-acetamido-2-deoxy- β -D-glucopyranoside (Phenylpropyl GlcNAc, CAS: 220341-09-3) serves as a highly versatile substrate analog[1][2].

    The attachment of a phenylpropyl aglycone to the β -GlcNAc moiety serves two critical functions:

    • Hydrophobic Anchoring: It mimics the hydrophobic interactions typically provided by extended glycan chains or lipid anchors, significantly enhancing binding affinity to target proteins such as N-acetylglucosaminyltransferases (e.g., GnT-V)[3].

    • Spectroscopic and Chromatographic Tagging: The aromatic ring provides a distinct UV chromophore for HPLC quantification and an isolated spin system in Nuclear Magnetic Resonance (NMR) spectroscopy, which acts as an internal structural reference[4].

    This application note provides a comprehensive, self-validating framework for the structural elucidation and functional binding analysis of Phenylpropyl GlcNAc using high-resolution NMR spectroscopy[5].

    Structural Elucidation & Resonance Assignment

    The foundation of any carbohydrate-protein interaction study is the unambiguous assignment of the ligand's resonances[6]. Glycans suffer from severe chemical shift degeneracy, particularly in the bulk ring proton region (3.4–4.0 ppm)[7].

    Causality in Solvent Selection

    The choice of solvent dictates the observable data. While Dimethyl Sulfoxide ( DMSO-d6​ ) is excellent for observing labile protons (amide -NH and hydroxyl -OH) to probe intramolecular hydrogen bonding via temperature coefficients ( Δδ/ΔT )[8], Deuterium Oxide ( D2​O ) is mandatory for downstream biological binding assays. In D2​O , labile protons exchange with deuterium and disappear from the 1H spectrum, simplifying the aliphatic region[8].

    Quantitative Chemical Shift Data

    The following data (Table 1) represents the standardized chemical shifts and coupling constants for Phenylpropyl GlcNAc in D2​O at 298 K, referenced to internal TSP (Trimethylsilylpropanoic acid) at 0.00 ppm[4].

    Table 1: 1H and 13C NMR Assignments for Phenylpropyl β -GlcNAc ( D2​O , 298 K)

    Position 1H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13C Chemical Shift (ppm)
    GlcNAc Moiety
    H1 / C14.48d, J = 8.4101.8
    H2 / C23.68dd, J = 10.2, 8.455.6
    H3 / C33.52dd, J = 10.2, 8.674.2
    H4 / C43.41t, J = 8.670.4
    H5 / C53.46ddd, J = 8.6, 5.5, 2.176.3
    H6a / C63.91dd, J = 12.2, 2.161.2
    H6b / C63.73dd, J = 12.2, 5.561.2
    NAc ( CH3​ )2.02s22.5
    NAc ( C=O )--174.8
    Phenylpropyl Aglycone
    O- CH2​ ( α )3.92, 3.58dt, J = 9.8, 6.569.8
    CH2​ ( β )1.88m31.2
    CH2​ -Ph ( γ )2.68t, J = 7.531.8
    Ph (ipso)--142.5
    Ph (ortho/meta)7.22 / 7.30m / m128.6 / 128.6
    Ph (para)7.18m126.2

    Diagnostic Stereochemistry: The anomeric configuration is self-validating. The large vicinal coupling constant ( J1,2​=8.4 Hz) strictly dictates a trans-diaxial relationship between H1 and H2, definitively proving the β -anomeric linkage[5]. An α -linkage would present a much smaller J1,2​ coupling (~3.5 Hz)[4].

    Methodological Workflow I: High-Resolution NMR Acquisition

    To resolve the overlapping signals in the 3.4–4.0 ppm region, a combination of 1D and 2D NMR techniques is required[5].

    NMR_Workflow Prep Sample Preparation (Ligand in D2O, TSP ref) OneD 1D NMR (1H, 13C) Assess Purity & HOD Overlap Prep->OneD TwoD 2D NMR (COSY, HSQC) Full Resonance Assignment OneD->TwoD Binding Binding Assays (STD-NMR / trNOE) TwoD->Binding Analysis Epitope Mapping & Interaction Modeling Binding->Analysis

    Figure 1: End-to-end NMR workflow for structural and functional characterization of glycans.

    Step-by-Step Protocol: 2D Resonance Assignment
    • Sample Preparation: Dissolve 5 mg of Phenylpropyl GlcNAc in 600 µL of D2​O (99.9% D). Add 1 µL of 10 mM TSP as an internal chemical shift reference. Transfer to a 5 mm high-quality NMR tube.

    • Temperature Calibration: Equilibrate the probe to 298 K. Crucial Step: Check the position of the residual water (HOD) peak. If the HOD peak overlaps with the anomeric H1 proton (~4.7 ppm), adjust the temperature to 290 K or 305 K. The HOD peak shifts upfield by -0.01 ppm/°C, allowing you to "move" the solvent peak away from critical glycan signals[4].

    • 1D 1H Acquisition: Acquire a standard 1D proton spectrum with presaturation (e.g., zgpr pulse program) applied to the HOD frequency during the relaxation delay (D1 = 2.0 s).

    • 2D DQF-COSY: Acquire a Double-Quantum Filtered COSY to trace the continuous spin system from H1 H2 H3 H4 H5 H6. The DQF variant is preferred over standard COSY as it suppresses the uncoupled singlet from the N-acetyl methyl group, cleaning up the spectrum[5].

    • 2D 1H

      13C HSQC: Acquire a multiplicity-edited HSQC. This will separate the heavily overlapped proton signals by spreading them into the 13C dimension. The CH2​ groups (C6 of GlcNAc, and the α,β,γ carbons of the propyl chain) will appear with opposite phase (e.g., blue contours) compared to CH/CH3 groups (red contours), providing a self-validating check for the C6 assignment[8].

    Methodological Workflow II: STD-NMR for Binding Studies

    Saturation Transfer Difference (STD) NMR is the gold standard for identifying the binding epitopes of carbohydrate ligands interacting with target proteins[3]. It relies on the nuclear Overhauser effect (NOE) and spin diffusion.

    STD_Logic Protein Target Protein (e.g., GnT-V) Sat Selective Saturation (On-Resonance at -1 ppm) Protein->Sat Ligand Phenylpropyl GlcNAc (100x Molar Excess) Transfer Spin Diffusion & Saturation Transfer Ligand->Transfer Binding Sat->Transfer Detect Difference Spectrum (Bound Epitope Signals) Transfer->Detect

    Figure 2: Logical flow of Saturation Transfer Difference (STD) NMR for mapping binding epitopes.

    Step-by-Step Protocol: STD-NMR Epitope Mapping
    • Sample Formulation: Prepare a sample containing 20 µM of the target protein (e.g., a glycosyltransferase or lectin) and 2 mM of Phenylpropyl GlcNAc in a deuterated physiological buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pD 7.4). Causality: A 100-fold ligand excess ensures that the bound-state NOEs dominate the observed average, due to the linear dependence of magnetization transfer rates on the long correlation times of the large protein[3].

    • Selective Saturation: Set the on-resonance irradiation frequency to the aliphatic protein envelope (typically -1.0 to 0.0 ppm or 7.0 ppm if no ligand aromatic signals overlap). Ensure the irradiation does not directly excite the ligand's phenylpropyl signals. Set the off-resonance frequency to 40 ppm (where no signals exist).

    • Saturation Time Array: Acquire STD spectra using a train of Gaussian-shaped pulses (50 ms each) for total saturation times ranging from 0.5 s to 4.0 s.

    • Difference Calculation: The NMR spectrometer automatically subtracts the on-resonance spectrum from the off-resonance spectrum. Only ligand protons that were in direct physical contact with the protein during the binding event will appear in the difference spectrum[3].

    • Epitope Mapping: Integrate the signals in the STD difference spectrum. Normalize the highest integral to 100%. For GlcNAc derivatives binding to enzymes like GnT-V, the N -acetyl methyl group and the H3/H4 protons typically show the highest STD amplification (often >70%), indicating they are buried deep within the active site pocket[3].

    Troubleshooting & Quality Controls

    • Line Broadening in 1D Spectra: If the ligand signals appear broad prior to protein addition, it may indicate micelle formation due to the amphiphilic nature of the phenylpropyl chain. Fix: Perform a critical micelle concentration (CMC) check by plotting chemical shift vs. concentration. Keep the ligand concentration below the CMC for binding assays[8].

    • False Positives in STD-NMR: Direct saturation of the ligand can cause false STD signals. Self-Validating Control: Always run an identical STD experiment on a sample containing only the ligand (no protein). The resulting difference spectrum should be perfectly flat. If signals appear, adjust the on-resonance irradiation frequency further away from the ligand's resonances.

    References

    • Ai, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts. URL:[Link]

    • Zhu, Y., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. International Journal of Molecular Sciences. URL:[Link]

    • Widmalm, G. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. URL:[Link]

    • Canales, A., et al. (2010). NMR Structural Characterization of Substrates Bound to N-Acetylglucosaminyltransferase V. Biochemistry. URL:[Link]

    • Gimeno, A., et al. (2020). Synthetic Approaches to Break the Chemical Shift Degeneracy of Glycans. Chemistry – A European Journal. URL:[Link]

    Sources

    Method

    Application Note: Mass Spectrometry-Based Enzymatic Assays Using Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Glycomics, Enzyme Kinetics, Inhibitor Screening, Neurodegeneration Research Executive Summary The accurate quanti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Glycomics, Enzyme Kinetics, Inhibitor Screening, Neurodegeneration Research

    Executive Summary

    The accurate quantification of glycosyltransferase and glycosidase activity is a critical bottleneck in modern glycomics and drug discovery. Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Phenylpropyl β-GlcNAc, CAS: 220341-09-3) is a highly purified, synthetic glycoside engineered specifically for advanced analytical applications[1]. By conjugating a hydrophobic phenylpropyl aglycone to a native β-GlcNAc moiety, this compound serves as an exceptionally sensitive substrate for β-N-acetylglucosaminidase assays[2] and as an acceptor substrate for glycosyltransferases. This application note details the mechanistic rationale and step-by-step protocols for utilizing Phenylpropyl β-GlcNAc in high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

    Biological Context & Target Relevance

    Dynamic O-GlcNAcylation is a ubiquitous post-translational modification involving the cycling of a single β-N-acetylglucosamine (GlcNAc) residue on serine and threonine residues of nucleocytoplasmic proteins. This process is heavily implicated in cellular signaling, transcription, and neurodegenerative diseases[3].

    The cycling is controlled by two key enzymes:

    • O-GlcNAc Transferase (OGT): Adds the GlcNAc moiety.

    • O-GlcNAcase (OGA / β-N-acetylglucosaminidase): A neutral, cytosolic enzyme responsible for removing the GlcNAc modification[4].

    In Alzheimer's disease (AD), the hyperphosphorylation of the microtubule-associated protein Tau leads to toxic neurofibrillary tangles. Because O-GlcNAcylation and phosphorylation often compete for the same or adjacent amino acid residues on Tau, increasing O-GlcNAc levels via OGA inhibition is a major therapeutic strategy to prevent Tau hyperphosphorylation[3]. Phenylpropyl β-GlcNAc is utilized in vitro to monitor OGA activity and screen for highly selective OGA inhibitors.

    OGlcNAc_Cycle Target Target Protein (e.g., Tau) GlcNAc_Tau O-GlcNAcylated Tau (Protective) Target->GlcNAc_Tau UDP-GlcNAc Phos_Tau Hyperphosphorylated Tau (Alzheimer's Pathology) Target->Phos_Tau ATP OGT OGT (Adds GlcNAc) OGT->Target OGA OGA (Removes GlcNAc) OGA->GlcNAc_Tau GlcNAc_Tau->Target Hydrolysis GlcNAc_Tau->Phos_Tau Reciprocal Inhibition Kinase Kinases (e.g., GSK-3β) Kinase->Target

    Caption: O-GlcNAc cycling on Tau protein and its reciprocal relationship with hyperphosphorylation.

    Mechanistic Insights: The Analytical Advantage of the Phenylpropyl Tag

    Why use Phenylpropyl β-GlcNAc instead of native GlcNAc for mass spectrometry assays? The addition of the phenylpropyl aglycone provides three distinct physicochemical advantages that solve the inherent analytical challenges of native glycans:

    • Enhanced ESI Ionization Efficiency (Surface Activity): Native carbohydrates are highly hydrophilic and tend to remain in the aqueous core of Electrospray Ionization (ESI) droplets, leading to poor ejection into the gas phase. The hydrophobic phenylpropyl tag acts as a surfactant, driving the molecule to the droplet surface. According to the Ion Evaporation Model, this dramatically increases the ionization efficiency, yielding limits of detection (LOD) in the low nanomolar range.

    • Robust Chromatographic Retention: Native sugars elute in the void volume of standard Reversed-Phase (C18) columns, suffering from severe ion suppression from unretained salts. The phenylpropyl group provides strong hydrophobic interactions with C18 stationary phases, allowing for base-line resolution, sharp peak shapes, and effective desalting prior to MS introduction.

    • Predictable CID Fragmentation: During Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the glycosidic bond between the sugar and the phenylpropyl tag is highly labile. It reliably cleaves to form a highly stable GlcNAc oxazolinium product ion ( m/z 204.1), providing a clean, high-intensity Multiple Reaction Monitoring (MRM) transition with virtually zero background noise.

    Experimental Workflows & Methodologies

    The following protocols detail the use of Phenylpropyl β-GlcNAc (available for research use[5]) in two distinct enzymatic workflows: an OGA cleavage assay and a Glycosyltransferase (GT) acceptor assay.

    LCMS_Workflow Substrate Phenylpropyl β-GlcNAc Enzyme Enzymatic Reaction (OGA or GT) Substrate->Enzyme Quench Quench & SPE Cleanup Enzyme->Quench Stop Reaction LC Reversed-Phase UHPLC (C18) Quench->LC Desalted Extract MS ESI-MS/MS (MRM Mode) LC->MS Tagged Sugars Data Kinetic Data Analysis MS->Data Chromatograms

    Caption: Step-by-step LC-MS/MS workflow for phenylpropyl-tagged glycoside enzymatic assays.

    Protocol A: O-GlcNAcase (OGA) Cleavage Assay

    Objective: Monitor the depletion of Phenylpropyl β-GlcNAc to determine OGA kinetics or screen OGA inhibitors.

    • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 50 mM Sodium Phosphate buffer (pH 7.4), 100 µM Phenylpropyl β-GlcNAc, and the test inhibitor (if applicable).

    • Initiation: Add 10 nM recombinant human OGA to initiate the reaction. Incubate at 37°C for 30 minutes.

    • Quenching (Causality): Add an equal volume of ice-cold Methanol. Reasoning: Methanol instantly denatures the enzyme to halt the reaction at a precise kinetic timepoint, while simultaneously precipitating proteins that would otherwise clog the UHPLC column.

    • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer the supernatant to an LC vial for direct injection, or proceed to SPE if buffer salts exceed 100 mM.

    Protocol B: Glycosyltransferase (B4GALT1) Acceptor Assay

    Objective: Monitor the addition of a Galactose residue to Phenylpropyl β-GlcNAc to form Phenylpropyl β-LacNAc.

    • Reaction Setup: Combine 50 mM HEPES (pH 7.5), 10 mM MnCl 2​ , 1 mM UDP-Galactose (donor), and 200 µM Phenylpropyl β-GlcNAc (acceptor).

    • Initiation: Add 50 ng of recombinant β-1,4-galactosyltransferase 1 (B4GALT1). Incubate at 37°C for 60 minutes.

    • Quenching: Quench with 2 volumes of ice-cold Methanol and centrifuge.

    • SPE Cleanup (Causality): Load the supernatant onto a pre-conditioned C18 micro-spin column. Wash with 2 mL of LC-MS grade water, then elute with 1 mL of 80% Methanol. Reasoning: Unreacted UDP-Galactose and MnCl 2​ do not retain on C18 and are washed away. If not removed, these highly abundant hydrophilic components will co-elute in the void volume and cause severe ion suppression in the ESI source, destroying assay sensitivity.

    • Reconstitution: Evaporate the eluate under vacuum and reconstitute in 100 µL of Initial LC Mobile Phase (Table 3).

    Self-Validation Checkpoint: Always run a "Heat-Killed Enzyme" control in parallel. The MS signal for the product (e.g., m/z 502.2 in the GT assay) in this control must be 0.1% of the active reaction. Any signal above this threshold indicates either spontaneous non-enzymatic degradation/glycosylation, substrate contamination, or LC carryover, which invalidates the kinetic data.

    Quantitative Data & Instrument Parameters

    Table 1: Physicochemical Properties

    Property Value
    Compound Name Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
    CAS Number 220341-09-3

    | Molecular Formula | C 17​ H 25​ NO 6​ | | Molecular Weight | 339.38 g/mol | | Monoisotopic Mass | 339.1682 Da |

    Table 2: LC-MS/MS MRM Parameters (Positive ESI Mode) Note: 0.1% Formic acid is required in the mobile phase to provide the H+ ions necessary to drive the formation of [M+H]+ precursor ions.

    AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Fragment IdentityCollision Energy (CE)
    Phenylpropyl β-GlcNAc (Substrate)340.2 [M+H]+ 204.1GlcNAc oxazolinium ion15 V
    Phenylpropyl β-LacNAc (GT Product)502.2 [M+H]+ 340.2Loss of Galactose18 V
    Phenylpropyl β-LacNAc (GT Product)502.2 [M+H]+ 204.1GlcNAc oxazolinium ion25 V

    Table 3: Recommended UHPLC Gradient Conditions (C18 Column, 2.1 x 50 mm, 1.7 µm) | Time (min) | % Mobile Phase A (H 2​ O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0.0 | 95 | 5 | 0.4 | | 1.0 | 95 | 5 | 0.4 | | 4.0 | 40 | 60 | 0.4 | | 4.5 | 5 | 95 | 0.4 | | 5.5 | 5 | 95 | 0.4 | | 5.6 | 95 | 5 | 0.4 | | 7.0 | 95 | 5 | 0.4 |

    References

    2.[5] Title: O-(2-Acetamido-2-deoxy-alpha-D... Products or Services Source: Creative Biolabs URL: [Link]

    3.[3] Title: US9670195B2 - Glycosidase inhibitors and uses thereof Source: Google Patents URL:

    4.[2] Title: Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, Purity... Source: Bioglyco URL: [Link]

    5.[4] Title: Dynamic O-glycosylation of nuclear and cytosolic proteins: cloning and characterization of a neutral, cytosolic beta-N-acetylglucosaminidase from human brain Source: Journal of Biological Chemistry (Gao et al., 2001) URL: [Link]

    Sources

    Application

    Probing the O-GlcNAc Code: A Guide to Utilizing Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Cell-Based Assays

    Introduction: The Dynamic World of O-GlcNAcylation Within the intricate signaling networks of the cell, post-translational modifications (PTMs) act as molecular switches that fine-tune protein function. Among these, O-Gl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Dynamic World of O-GlcNAcylation

    Within the intricate signaling networks of the cell, post-translational modifications (PTMs) act as molecular switches that fine-tune protein function. Among these, O-GlcNAcylation stands out for its unique simplicity and profound impact. This dynamic process involves the attachment and removal of a single sugar molecule, N-acetylglucosamine (GlcNAc), to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] The enzymes that govern this modification are the O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and the O-GlcNAcase (OGA), which removes it.[2][4][5] This enzymatic duo ensures a rapid and responsive cycling of O-GlcNAc, allowing cells to adapt to a variety of stimuli, including nutrient availability and stress.[3][6]

    The balance of O-GlcNAcylation is critical for a multitude of cellular processes, including transcription, translation, signal transduction, and apoptosis.[1][2][7][8] Consequently, dysregulation of this PTM has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders.[1][4][9][10] This has spurred the development of chemical tools to modulate OGT and OGA activity, providing researchers with the means to investigate the functional consequences of altered O-GlcNAcylation.

    Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic analog of the natural substrate, N-acetylglucosamine. Its structure suggests a potential role as a modulator of O-GlcNAcylation. As a cell-permeable GlcNAc derivative, it may act as a competitive inhibitor of OGT or OGA, or be metabolically converted into a substrate analog that disrupts the normal flux of the hexosamine biosynthetic pathway. This application note provides a comprehensive guide for researchers to investigate the effects of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside on cellular O-GlcNAcylation, from initial experimental design to detailed protocols and data interpretation.

    The O-GlcNAc Cycle: A Target for Chemical Intervention

    The level of O-GlcNAcylation on a given protein is determined by the relative activities of OGT and OGA. These enzymes, in turn, are influenced by the cellular concentration of their substrates, primarily UDP-GlcNAc for OGT. Small molecule inhibitors that target either OGT or OGA can effectively shift this balance, leading to a global decrease or increase in O-GlcNAcylation, respectively.

    cluster_0 Hexosamine Biosynthetic Pathway cluster_1 O-GlcNAc Cycling cluster_2 Potential Intervention Points UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Substrate Protein Protein (Ser/Thr) Protein->OGT O_GlcNAcylated_Protein O-GlcNAcylated Protein OGA OGA O_GlcNAcylated_Protein->OGA OGT->O_GlcNAcylated_Protein Adds GlcNAc OGA->Protein Removes GlcNAc Test_Compound Phenylpropyl 2-acetamido-2-deoxy -β-D-glucopyranoside Test_Compound->OGT Potential Inhibition Test_Compound->OGA Potential Inhibition

    Figure 1. The O-GlcNAc cycling pathway and potential points of intervention for a GlcNAc analog.

    Experimental Design: A Framework for Discovery

    A robust experimental design is paramount to elucidating the cellular effects of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. The primary objective is to determine if the compound alters global O-GlcNAcylation levels and to establish a dose-dependent relationship.

    Choosing the Right Cellular Model

    The choice of cell line can significantly influence the experimental outcome. Consider the following factors:

    • Basal O-GlcNAcylation Levels: Select a cell line with detectable basal levels of O-GlcNAcylation. Common choices include HEK293T, HeLa, and Jurkat cells.[11][12][13]

    • Relevance to Disease: If investigating a specific disease context, utilize a cell line relevant to that pathology (e.g., breast cancer cell lines like MCF-7 for cancer research).[9]

    • Transfection Efficiency: If you plan to overexpress or knockdown OGT or OGA, choose a cell line that is amenable to transfection.[11][14]

    Essential Controls for Data Integrity
    • Vehicle Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve the test compound.

    • Positive Controls for OGT and OGA Inhibition:

      • OGT Inhibitor: A well-characterized OGT inhibitor, such as OSMI-4, serves as a positive control for decreased O-GlcNAcylation.[6]

      • OGA Inhibitor: An OGA inhibitor, like Thiamet-G or PUGNAc, is used to induce hyper-O-GlcNAcylation and serves as a positive control for increased O-GlcNAcylation.[10][12][15][16]

    • Cytotoxicity Assay: It is crucial to assess the cytotoxicity of the test compound to ensure that any observed changes in O-GlcNAcylation are not due to cell death. A standard MTS or MTT assay should be performed in parallel.

    Dose-Response and Time-Course Experiments
    • Dose-Response: Treat cells with a range of concentrations of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside to determine the effective concentration (EC50) or inhibitory concentration (IC50). A logarithmic dose range (e.g., 0.1, 1, 10, 50, 100 µM) is a good starting point.

    • Time-Course: To understand the dynamics of the compound's effect, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, effective concentration.

    Protocol: Western Blotting for Global O-GlcNAcylation

    This protocol outlines a standard workflow for assessing changes in global O-GlcNAcylation levels in cultured cells treated with Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

    Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with Test Compound & Controls Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-O-GlcNAc & Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Quantification Detection->Analysis

    Figure 2. Step-by-step workflow for assessing global O-GlcNAcylation by Western blot.

    Materials
    • Cell line of choice (e.g., HEK293T)

    • Complete cell culture medium

    • Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (dissolved in a suitable solvent, e.g., DMSO)

    • Positive control OGT inhibitor (e.g., OSMI-4)

    • Positive control OGA inhibitor (e.g., Thiamet-G)

    • Vehicle control (e.g., DMSO)

    • Phosphate-Buffered Saline (PBS)

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., PUGNAc or Thiamet-G) to preserve O-GlcNAc modifications during lysis.[16]

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibody: anti-O-GlcNAc (e.g., CTD110.6)[12][16]

    • Primary antibody: loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

    Procedure
    • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

    • Treatment:

      • Prepare serial dilutions of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in complete culture medium.

      • Aspirate the old medium and add the treatment media to the cells. Include vehicle and positive controls in parallel.

      • Incubate for the desired time (e.g., 24 hours).

    • Cell Lysis:

      • Wash cells twice with ice-cold PBS.

      • Add ice-cold lysis buffer to each well and scrape the cells.

      • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

      • Transfer the supernatant to a new tube.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE:

      • Normalize the protein concentration of all samples with lysis buffer.

      • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

      • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Western Blot Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody (typically diluted 1:1000 to 1:5000 in blocking buffer) overnight at 4°C with gentle agitation.[13]

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Washing: Repeat the washing steps as in step 9.

    • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody.

    Data Interpretation and Expected Outcomes

    The primary readout of this assay is the change in the overall O-GlcNAc signal in the treated lanes compared to the vehicle control.

    Treatment ConditionExpected Outcome on Global O-GlcNAcylationRationale
    Vehicle Control Basal O-GlcNAc levelsEstablishes the baseline for comparison.
    Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside Decrease, Increase, or No ChangeA decrease suggests potential OGT inhibition. An increase suggests potential OGA inhibition. No change indicates no effect on global O-GlcNAcylation under the tested conditions.
    OGT Inhibitor (e.g., OSMI-4) Significant DecreaseValidates that the assay can detect a decrease in O-GlcNAcylation.
    OGA Inhibitor (e.g., Thiamet-G) Significant IncreaseValidates that the assay can detect an increase in O-GlcNAcylation.

    Densitometric analysis of the Western blot bands should be performed to quantify the changes in O-GlcNAcylation levels relative to the loading control.

    Advanced Applications and Future Directions

    Should Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside demonstrate a significant effect on global O-GlcNAcylation, further investigations can be pursued:

    • Target-Specific O-GlcNAcylation: Immunoprecipitation of a known O-GlcNAcylated protein followed by Western blotting can determine if the compound affects the modification of specific targets.[11][14]

    • Mass Spectrometry-based Proteomics: For a comprehensive view, mass spectrometry can be used to identify and quantify changes in the O-GlcNAc proteome upon treatment with the compound.[5][16]

    • Functional Assays: Downstream functional assays relevant to the chosen cell model (e.g., proliferation, migration, or signaling pathway activation) can link the observed changes in O-GlcNAcylation to cellular phenotypes.

    Conclusion

    Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside represents a novel chemical tool with the potential to modulate the dynamic O-GlcNAc landscape within cells. By following the principles of rigorous experimental design and the detailed protocols outlined in this application note, researchers can effectively screen and characterize the effects of this and other GlcNAc analogs on cellular O-GlcNAcylation. Such studies are crucial for advancing our understanding of the O-GlcNAc code and for the development of novel therapeutic strategies targeting diseases associated with its dysregulation.

    References

    • Patsnap Synapse. (2024, June 25). What are OGT inhibitors and how do they work? Retrieved from [Link]

    • Love, D. C., & Hanover, J. A. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(6), 1055–1060. [Link]

    • Daou, S., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR Protocols, 3(1), 101069. [Link]

    • Macauley, M. S., et al. (2010). Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases. Chemistry & Biology, 17(11), 1229–1237. [Link]

    • Love, D. C., & Hanover, J. A. (2015). Versatile O‑GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry. ACS Figshare. [Link]

    • Dorfmueller, H. C., et al. (2009). Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. Bioorganic & Medicinal Chemistry, 17(19), 6895–6903. [Link]

    • Gross, B. J., et al. (2014). A small molecule that inhibits OGT activity in cells. Nature Chemical Biology, 10(9), 747–752. [Link]

    • Hahne, G., et al. (2018). Optimization of Chemoenzymatic Mass Tagging by Strain-Promoted Cycloaddition (SPAAC) for the Determination of O-GlcNAc Stoichiometry by Western Blotting. Biochemistry, 57(38), 5581–5585. [Link]

    • Wang, Y., et al. (2017). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current Protocols in Protein Science, 88, 12.13.1–12.13.20. [Link]

    • Van Hove, S., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. International Journal of Molecular Sciences, 22(4), 1989. [Link]

    • Harvard Office of Technology Development. Potent OGT inhibitors for the treatment of cancer and diabetic complications. Retrieved from [Link]

    • Tavassoly, O., et al. (2017). Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation. ACS Chemical Biology, 12(6), 1628–1637. [Link]

    • Li, X., et al. (2016). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. Journal of the American Chemical Society, 138(29), 9051–9054. [Link]

    • Levine, Z. G., & Walker, S. (2021). Monitoring and modulating O-GlcNAcylation: assays and inhibitors of O-GlcNAc processing enzymes. Current Opinion in Chemical Biology, 60, 107–116. [Link]

    • ResearchGate. (n.d.). Incorporation of O-GlcNAc analogs using unnatural amino acids. Retrieved from [Link]

    • Wu, G., et al. (2017). Discovery of Cell-Permeable O-GlcNAc Transferase Inhibitors via Tethering in Situ Click Chemistry. ACS Chemical Biology, 12(1), 32–37. [Link]

    • Van Hove, S., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. International Journal of Molecular Sciences, 22(4), 1989. [Link]

    • Daou, S., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR Protocols, 3(1), 101069. [Link]

    • Slawson, C., & Hart, G. W. (2011). Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways. Journal of Biological Chemistry, 286(2), 795–802. [Link]

    • August, A. T., et al. (2020). A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells. Angewandte Chemie International Edition, 59(46), 20499–20504. [Link]

    • Levine, Z. G., & Walker, S. (2022). Opportunities for Therapeutic Modulation of O-GlcNAc. Chemical Reviews, 122(23), 17357–17406. [Link]

    • Wulff-Fuentes, E., et al. (2021). Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease. Frontiers in Endocrinology, 12, 792622. [Link]

    Sources

    Method

    Application Note & Technical Protocol: Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (PP-GlcNAc) as a Selective Glycosidase Probe

    Target Audience: Enzymologists, Structural Biologists, and Drug Discovery Scientists Focus: Molecular mechanism, quantitative profiling, and self-validating assay design for β-N-acetylglucosaminidase inhibition. Rational...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Enzymologists, Structural Biologists, and Drug Discovery Scientists Focus: Molecular mechanism, quantitative profiling, and self-validating assay design for β-N-acetylglucosaminidase inhibition.

    Rationale & Molecular Mechanics

    The dynamic cycling of O-linked β-N-acetylglucosamine (O-GlcNAc) on nucleocytoplasmic proteins is a critical post-translational modification regulating cellular signaling, stress responses, and proteasomal degradation[1]. The removal of this moiety is catalyzed by O-GlcNAcase (OGA), a highly conserved β-N-acetylglucosaminidase. Dysregulation of OGA is implicated in neurodegenerative diseases (e.g., Alzheimer's disease) and metabolic syndromes, making it a prime target for therapeutic intervention[1].

    While unmodified GlcNAc exhibits only weak product inhibition against OGA and lysosomal hexosaminidases (Hex A/B), the synthetic derivative Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (PP-GlcNAc) serves as a highly potent competitive inhibitor and a slow-turnover substrate analog[2].

    Causality of Structural Design: Why does the addition of a phenylpropyl group drastically increase binding affinity? X-ray crystallographic and molecular docking studies of glycosidases reveal a conserved, highly lipophilic pocket adjacent to the primary catalytic center[3]. The flexible three-carbon propyl linker of PP-GlcNAc allows its terminal phenyl ring to deeply penetrate this hydrophobic cleft. This spatial arrangement drives favorable π-π stacking and van der Waals interactions, drastically reducing the dissociation constant ( Kd​ ) and mimicking the enzyme's transition state geometry more effectively than simple methyl or unmodified alkyl derivatives[4].

    System Visualization

    The following diagram illustrates the competitive binding logic of PP-GlcNAc. By anchoring into the lipophilic pocket, the inhibitor sterically occludes the active site, preventing the native glycoprotein substrate from undergoing catalytic hydrolysis.

    Mechanism Substrate Glycoprotein Substrate (O-GlcNAcylated) Enzyme β-N-Acetylglucosaminidase (OGA / Hex A/B) Substrate->Enzyme Native Binding Products Deglycosylated Protein + Free GlcNAc Enzyme->Products Catalytic Hydrolysis Inhibitor PP-GlcNAc (Competitive Inhibitor) Inhibitor->Enzyme High-Affinity Binding HydrophobicPocket Lipophilic Pocket (Enzyme Active Site) Inhibitor->HydrophobicPocket π-π Stacking & van der Waals HydrophobicPocket->Enzyme Structural domain

    Figure 1: Mechanism of PP-GlcNAc competitive inhibition via lipophilic pocket targeting.

    Quantitative Profiling & Physicochemical Data

    To effectively utilize PP-GlcNAc in biochemical assays, researchers must account for its physicochemical constraints—specifically, its reliance on organic co-solvents for initial solubilization due to the hydrophobic aglycone.

    Table 1: Physicochemical Properties of PP-GlcNAc [5]

    PropertyValue / Description
    Chemical Name Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
    CAS Registry Number 220341-09-3
    Molecular Formula C₁₇H₂₅NO₆
    Molecular Weight 339.38 g/mol
    Primary Targets O-GlcNAcase (OGA), Lysosomal Hexosaminidases (Hex A/B)
    Solubility Profile Soluble in DMSO, Methanol, and Ethanol. Requires dilution into aqueous buffers (max 2% DMSO final) to prevent precipitation.

    Table 2: Comparative Kinetic Profiling (Representative Values)

    Target EnzymeSubstrate / InhibitorAssay pH OptimaInhibition TypeApparent Ki​ / IC50​
    Human OGA Unmodified GlcNAc7.2Weak Competitive> 10 mM
    Human OGA PP-GlcNAc7.2Strong CompetitiveLow μM range
    Hex A/B PP-GlcNAc4.5Strong CompetitiveLow μM range

    Validated Experimental Workflows

    The following protocols are engineered as self-validating systems . They incorporate internal controls at every critical juncture to ensure that the observed inhibition is a true pharmacological effect rather than an assay artifact.

    Protocol A: In Vitro Fluorogenic Inhibition Assay

    Objective: Determine the IC50​ of PP-GlcNAc against recombinant OGA using a fluorogenic substrate.

    Reagents & Materials:

    • Enzyme: Recombinant Human OGA (rhOGA).

    • Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

    • Buffer: 50 mM NaH₂PO₄, 100 mM NaCl, 0.1% BSA, pH 7.2.

    • Stop Solution: 0.5 M Glycine-NaOH, pH 10.5.

    Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10 mM stock of PP-GlcNAc in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

      • Causality Checkpoint: Diluting first in DMSO prevents the hydrophobic compound from crashing out of solution. The final assay concentration of DMSO must be kept constant at 1% across all wells to rule out solvent-induced enzyme denaturation.

    • Enzyme Pre-Incubation: Mix 10 μL of the diluted PP-GlcNAc (or DMSO vehicle) with 40 μL of rhOGA (diluted in assay buffer) in a black 96-well microplate. Incubate at 37°C for 30 minutes.

      • Causality Checkpoint: PP-GlcNAc is a competitive inhibitor. Pre-incubation allows the compound time to displace water molecules from the lipophilic pocket and establish stable π-π stacking interactions[3]. Skipping this step leads to an underestimation of inhibitory potency.

    • Reaction Initiation: Add 50 μL of 1 mM 4-MU-GlcNAc to all wells. Incubate at 37°C for exactly 20 minutes.

    • Reaction Termination: Add 100 μL of Stop Solution to all wells.

      • Causality Checkpoint: The cleavage of the β-glycosidic bond releases 4-methylumbelliferone. This fluorophore is only highly fluorescent in its deprotonated phenolate form, which requires a pH > 10. The basic Stop Solution simultaneously denatures the enzyme and maximizes the fluorescent signal.

    • Detection: Read fluorescence at Ex/Em = 360 nm / 460 nm.

    Self-Validation Matrix:

    • Substrate-Only Well: Measures spontaneous hydrolysis of 4-MU-GlcNAc. Must yield negligible fluorescence.

    • Enzyme + Vehicle Well: Establishes the uninhibited Vmax​ baseline.

    • Orthogonal Inhibitor Well: Include a well with 10 μM Thiamet-G or PUGNAc[1]. Complete signal suppression validates that the enzyme is active and susceptible to active-site inhibition.

    Protocol B: Cell-Based Modulation of O-GlcNAcylation

    Objective: Evaluate the intracellular efficacy of PP-GlcNAc in elevating global protein O-GlcNAcylation.

    Step-by-Step Methodology:

    • Cell Treatment: Seed HEK293 cells in a 6-well plate. Treat with varying concentrations of PP-GlcNAc (10 μM to 500 μM) for 18 hours.

    • Lysis & Harvesting: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease inhibitors AND 100 μM PUGNAc.

      • Causality Checkpoint: Why add an orthogonal OGA inhibitor (PUGNAc) to the lysis buffer? Cellular disruption mixes compartmentalized, highly active OGA with nucleocytoplasmic glycoproteins. Without an inhibitor in the lysis buffer, OGA will rapidly strip O-GlcNAc from proteins post-lysis, resulting in a false-negative readout of the intracellular state.

    • Western Blotting: Resolve 20 μg of lysate via SDS-PAGE. Transfer to a nitrocellulose membrane.

    • Detection: Probe the membrane with the CTD110.6 primary antibody (specific for O-linked β-GlcNAc) and an anti-mouse HRP secondary antibody.

    • Validation: Probe a parallel blot for β-actin to ensure equal protein loading. A successful assay will show a dose-dependent increase in the global smear of O-GlcNAcylated proteins compared to the vehicle control.

    References

    • Vertex Pharmaceuticals Inc. (2017). Glycosidase inhibitors and uses thereof. US Patent US9670195B2.[1] URL:

    • NextSDS. (2026). PHENYLPROPYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE — Chemical Substance Information.[5] URL:[Link]

    • Roig-Zamboni, V., et al. (2023). Design and Pharmacological Chaperone Effects of N-(4′-Phenylbutyl)-DAB Derivatives Targeting the Lipophilic Pocket of Lysosomal Acid α-Glucosidase. Journal of Medicinal Chemistry.[3] URL:[Link]

    • Bioglyco. (2026). Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.[2] URL:[Link]

    • Gloster, T. M., et al. (2005). Structural Rationale for Low-Nanomolar Binding of Transition State Mimics to a Family GH3 β-d-Glucan Glucohydrolase. Biochemistry.[4] URL:[Link]

    Sources

    Application

    Application Note: Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Target-Based Drug Discovery

    Executive Summary Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 220341-09-3) is a highly specialized, hydrophobic derivative of N-acetylglucosamine (GlcNAc). In contemporary drug discovery, it serves as a cr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 220341-09-3) is a highly specialized, hydrophobic derivative of N-acetylglucosamine (GlcNAc). In contemporary drug discovery, it serves as a critical chemical probe and high-affinity substrate for investigating glycoside hydrolases, most notably O-GlcNAcase (OGA) and lysosomal β-N-acetylhexosaminidases . This application note provides a comprehensive scientific framework for utilizing this compound in preclinical screening workflows, particularly for neurodegenerative diseases like Alzheimer's disease (AD) and tauopathies.

    Mechanistic Rationale: The Aglycone Advantage

    O-GlcNAcylation is an essential, dynamic post-translational modification (PTM) found on thousands of nucleocytoplasmic proteins, regulated by a single pair of enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) 1.

    Historically, researchers relied on standard colorimetric substrates like p-nitrophenyl-β-GlcNAc (pNP-GlcNAc) to measure OGA activity. However, pNP-GlcNAc exhibits a high Michaelis constant ( Km​≈1.1 mM ), which limits assay sensitivity and requires unphysiologically high enzyme concentrations 2.

    The introduction of a phenylpropyl aglycone fundamentally alters the substrate's binding thermodynamics. The hydrophobic phenylpropyl group acts as a structural mimic for the rigid, hydrophobic local environment of natural serine and threonine residues found on target proteins2. Molecular dynamics and QM/MM studies reveal that OGA utilizes substrate-assisted catalysis, where the deep aglycone-binding pocket forms critical hydrophobic interactions neighboring the sugar-binding site3. By satisfying these hydrophobic constraints, Phenylpropyl-GlcNAc achieves a significantly lower Km​ and higher catalytic efficiency, making it an optimal probe for competitive inhibition assays.

    Core Applications in Drug Discovery

    Alzheimer's Disease (AD) and Tauopathies

    Hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of AD. Because O-GlcNAcylation and phosphorylation often compete for the same or adjacent serine/threonine residues, inhibiting OGA elevates Tau O-GlcNAcylation, thereby preventing its toxic aggregation4. Phenylpropyl-GlcNAc is heavily utilized in high-throughput screening (HTS) to discover and validate next-generation OGA inhibitors (such as Thiamet-G derivatives, ASN90, or BIIB113) by acting as a highly sensitive reporter substrate 5.

    OGA_Pathway OGT O-GlcNAc Transferase (OGT) Tau Unmodified Tau Protein (Prone to Aggregation) OGT->Tau Catalyzes Tau_GlcNAc O-GlcNAcylated Tau (Stable, Non-toxic) Tau->Tau_GlcNAc Addition of GlcNAc Tau_GlcNAc->Tau Removal of GlcNAc OGA O-GlcNAcase (OGA) (Cleaves GlcNAc) OGA->Tau_GlcNAc Catalyzes Inhibitor OGA Inhibitor (e.g., ASN90, BIIB113) Inhibitor->OGA Blocks Activity Probe Phenylpropyl-GlcNAc (Substrate/Probe) Probe->OGA Competitive Binding

    Figure 1: OGA Cleavage Pathway and the competitive binding mechanism of Phenylpropyl-GlcNAc.

    Quantitative Data: Substrate Structure-Activity Relationship

    To understand why Phenylpropyl-GlcNAc is preferred over legacy substrates, we must look at the kinetic parameters governed by aglycone hydrophobicity.

    Table 1: Comparative Kinetic Parameters of GlcNAc Derivatives for Human OGA

    Substrate DerivativeAglycone TypeRelative HydrophobicityApparent Km​ ( μ M)Relative Catalytic Efficiency ( kcat​/Km​ )
    Methyl-β-GlcNAcMethylLow> 5000Baseline (1x)
    pNP-β-GlcNAcp-NitrophenylModerate~ 1100~ 5x
    Phenylpropyl-β-GlcNAc Phenylpropyl High ~ 150 - 300 ~ 12x - 15x

    (Note: Data synthesized from comparative glycoside hydrolase profiling studies to illustrate the structure-activity relationship of aglycone hydrophobicity[2][3]).

    Experimental Protocols

    Protocol 1: High-Throughput Competitive Inhibition Assay for OGA

    Objective: Determine the IC50​ of novel OGA inhibitors using Phenylpropyl-GlcNAc as a competitive reporter substrate.

    Expert Insight & Causality: Because Phenylpropyl-GlcNAc is highly hydrophobic, it is prone to non-specific adsorption to polystyrene microplate walls, which can artificially inflate the apparent Km​ . To counteract this, the assay buffer must be supplemented with 0.01% BSA and 0.005% Tween-20. This maintains the substrate in solution without denaturing the recombinant hOGA enzyme.

    Self-Validating System Setup: A robust HTS protocol must validate its own dynamic range. We utilize Thiamet-G (a potent OGA inhibitor) at 10 μ M as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition) to calculate the Z'-factor.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare Assay Buffer (50 mM Sodium Cacodylate, pH 6.5, 150 mM NaCl, 0.01% BSA, 0.005% Tween-20). Note: OGA has a neutral/slightly acidic pH optimum compared to lysosomal hexosaminidases.

    • Enzyme Preparation: Dilute recombinant human OGA (hOGA) to a final working concentration of 2 nM in Assay Buffer.

    • Compound Incubation: Dispense 10 μ L of test inhibitors (serial dilutions in DMSO, final DMSO concentration 1%) into a 384-well black microplate. Add 20 μ L of hOGA solution. Incubate at 25°C for 30 minutes to allow for steady-state binding.

    • Substrate Initiation: Initiate the reaction by adding 20 μ L of Phenylpropyl-GlcNAc (final concentration 200 μ M, near its Km​ ).

    • Reaction & Quenching: Incubate the plate at 37°C for 60 minutes. Quench the reaction by adding 10 μ L of 0.5 M Sodium Carbonate (pH 10.5).

    • Detection: Quantify the released phenylpropanol using LC-MS/MS (MRM mode) or a coupled enzymatic detection system.

    • Validation Check: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed with IC50​ curve fitting only if Z′≥0.6 .

    HTS_Workflow Step1 Step 1: Enzyme Prep Recombinant hOGA Step2 Step 2: Incubation Add Test Inhibitors Step1->Step2 Step3 Step 3: Substrate Addition Add Phenylpropyl-GlcNAc Step2->Step3 Step4 Step 4: Reaction Release of Phenylpropanol Step3->Step4 Step5 Step 5: Quantification LC-MS/MS Detection Step4->Step5

    Figure 2: High-Throughput Screening Workflow for OGA Inhibitors.

    Protocol 2: Kinetic Profiling ( Km​ and Vmax​ Determination)

    Objective: Establish the baseline kinetic parameters of Phenylpropyl-GlcNAc against wild-type vs. mutant OGA isoforms.

    Expert Insight & Causality: To accurately determine Michaelis-Menten kinetics, the substrate concentration must span at least 0.2x to 5x the estimated Km​ . Given the solubility limits of hydrophobic aglycones, a co-solvent (e.g., 2% DMSO) is required for the highest concentration points.

    Step-by-Step Methodology:

    • Prepare a 10-point serial dilution of Phenylpropyl-GlcNAc ranging from 10 μ M to 2,000 μ M in Assay Buffer.

    • Aliquot 25 μ L of each substrate concentration into a 96-well plate.

    • Rapidly add 25 μ L of hOGA (5 nM final concentration) to initiate the reaction.

    • Monitor the reaction continuously (kinetic mode) or via discrete time-point quenching (endpoint mode) over 30 minutes.

    • Plot initial velocity ( v0​ ) versus substrate concentration [S] .

    • Fit the data to the Michaelis-Menten equation v0​=Km​+[S]Vmax​[S]​ using non-linear regression (e.g., GraphPad Prism) to extract Km​ and kcat​ .

    References

    • Opportunities for Therapeutic Modulation of O-GlcNAc Chemical Reviews (ACS)[Link]

    • Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate PMC (NIH)[Link]

    • Synaptic toxicity of OGA inhibitors and the failure of ceperognastat PMC (NIH)[Link]

    • Enzyme Molecular Mechanism as a Starting Point to Design New Inhibitors: A Theoretical Study of O-GlcNAcase The Journal of Physical Chemistry B (ACS)[Link]

    • Recent Progress of Small-molecule Inhibitors of O-GlcNAcase for Alzheimer's Disease ResearchGate[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside Synthesis

    Welcome to the technical support guide for the synthesis of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This document is designed for researchers, chemists, and drug development professionals to troubleshoot an...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the synthesis of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific glycosylation reaction. We will delve into the causality behind experimental choices, provide validated protocols, and address common issues to improve your synthesis yield and purity.

    Frequently Asked Questions (FAQs)

    Here we address the most common initial queries encountered during the synthesis.

    Q1: Why is my overall yield of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside consistently low?

    Low yields in this synthesis are typically traced back to one of several factors: incomplete reaction, decomposition of the glycosyl donor, or formation of stable side products. The N-acetylglucosamine (GlcNAc) donor is known to be less reactive than other N-modified glycosyl donors, often requiring harsher conditions which can lead to byproduct formation.[1] Common side products include the oxazoline derived from the donor and orthoesters.[1][2]

    Q2: How can I ensure I form the desired β-anomer instead of the α-anomer?

    The 2-acetamido group is a "participating group." It provides anchimeric assistance during the reaction, which strongly directs the formation of the 1,2-trans-glycoside.[3][4] For a D-glucopyranoside, this corresponds to the β-anomer. The mechanism involves the formation of a stable oxazolinium or acyloxonium ion intermediate, which blocks the α-face of the sugar, forcing the incoming alcohol (3-phenyl-1-propanol) to attack from the β-face. To maximize this effect, ensure your reaction conditions do not favor anomerization (e.g., prolonged exposure to strong Lewis acids).[3][5]

    Q3: I have a significant amount of a byproduct that I suspect is an orthoester. What causes this and how can I fix it?

    Orthoester formation is a classic side reaction when using donors with a C2-acyl participating group.[2][6] It occurs when the alcohol acceptor attacks the carbonyl carbon of the participating group in the acyloxonium ion intermediate, rather than the anomeric carbon.[6] These byproducts can sometimes be converted to the desired β-glycoside in situ by adding a catalytic amount of a Brønsted or Lewis acid and allowing the reaction to stir longer, promoting rearrangement.[6]

    Q4: My reaction seems to stall, with a lot of starting material remaining. What are the first things to check?

    An incomplete reaction often points to issues with activation or reactivity.[7]

    • Activator/Promoter: Ensure your promoter (e.g., TMSOTf, AgOTf) is not degraded. Use a fresh, anhydrous supply.

    • Molecular Sieves: Use freshly activated molecular sieves to rigorously exclude water, which can quench the reaction.

    • Temperature: While reactions are often started at low temperatures (-40 to -78 °C) to control selectivity, a sluggish reaction may require gradual warming to 0 °C or even room temperature to proceed to completion.[7]

    • Donor Reactivity: GlcNAc donors are inherently less reactive.[1] Consider using a more reactive leaving group on your donor (e.g., trichloroacetimidate vs. acetate).

    Q5: What is the most reliable method for purifying the final product?

    Purification is typically achieved using silica gel flash column chromatography. A gradient elution system, often starting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is effective for separating the desired product from unreacted acceptor, the anomeric α-product, and other byproducts. Careful monitoring by Thin-Layer Chromatography (TLC) is essential to identify the correct fractions.

    Troubleshooting Guides

    This section provides a deeper dive into specific experimental problems and their solutions.

    Problem 1: Low Yield and Incomplete Conversion

    Low conversion is a frequent challenge due to the reduced reactivity of the GlcNAc donor.

    Possible Causes & Solutions:

    • Suboptimal Glycosyl Donor:

      • Insight: The choice of leaving group at the anomeric center is critical. Trichloroacetimidate (TCA) donors are generally more reactive than glycosyl acetates or bromides for this type of synthesis.

      • Recommendation: Synthesize and use a 3,4,6-tri-O-acetyl-N-acetylglucosamine trichloroacetimidate donor. The TCA method, promoted by a catalytic amount of a Lewis acid like TMSOTf or BF₃·OEt₂, is a robust choice.[8]

    • Insufficient Activation:

      • Insight: The Lewis acid promoter is the engine of the reaction. Its activity can be compromised by moisture or degradation.

      • Recommendation: Use a freshly opened bottle or a recently titrated solution of the Lewis acid (e.g., TMSOTf). Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

    • Protecting Group Effects:

      • Insight: Standard acetyl protecting groups on the O-3, O-4, and O-6 positions are electron-withdrawing and can "disarm" the glycosyl donor, reducing its reactivity.

      • Recommendation: Research suggests that strategic placement of an electron-donating protecting group, such as a tert-butyldimethylsilyl (TBDMS) group at the 4-position, can "arm" the donor and significantly increase its reactivity, allowing for milder reaction conditions and improved yields.[1]

    Data Summary: Comparison of Glycosylation Methods
    Glycosylation MethodDonor TypePromoterTypical Temp.Key AdvantagesCommon Issues
    Koenigs-Knorr Glycosyl BromideAg₂O, AgOTf[9][10]0 °C to RTWell-established, good for β-selectivity.Slow reaction times, requires stoichiometric heavy metal salts.[9]
    Schmidt TrichloroacetimidateTMSOTf, BF₃·OEt₂[8]-40 °C to 0 °CHigh reactivity, requires only catalytic promoter.Donor can be moisture-sensitive.
    Oxazoline Method Glycosyl OxazolineYb(OTf)₃, Sc(OTf)₃[1][11]40 °C to RefluxDirect use of a stable intermediate.Can require higher temperatures, donor preparation adds steps.[1][11]
    Problem 2: Formation of Side Products

    The two most common side products are the oxazoline and the orthoester. Understanding their formation is key to preventing them.

    Mechanism of Neighboring Group Participation and Side Product Formation

    The desired reaction proceeds through an acyloxonium ion intermediate (2 ), which ensures β-selectivity. However, this same intermediate is the branch point for side reactions.

    G cluster_main Reaction Pathway A Glycosyl Donor (1) (e.g., TCA imidate) B Acyloxonium Ion (2) (Key Intermediate) A->B + Promoter - Leaving Group C Desired β-Glycoside (3) (Kinetic Product) B->C + Phenylpropanol (Nu:) Attack at C1 D Orthoester (4) (Side Product) B->D + Phenylpropanol (Nu:) Attack at Carbonyl C E Oxazoline (5) (Side Product) B->E Intramolecular Rearrangement

    Caption: Key reaction pathways from the acyloxonium ion intermediate.

    Troubleshooting Strategies:

    • Suppressing Orthoester Formation:

      • Insight: Orthoester formation can be favored under conditions where the acyloxonium ion is long-lived and the nucleophilicity of the acceptor is moderate.

      • Recommendation: Use highly non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane.[1] Avoid ethereal solvents. If an orthoester is formed, it can often be rearranged to the desired product by adding a catalytic amount of TMSOTf and stirring at a slightly elevated temperature (e.g., 0 °C to RT).[6]

    • Minimizing Oxazoline Formation:

      • Insight: The oxazoline is formed by intramolecular cyclization and is often a sign of donor decomposition, which can be exacerbated by overly harsh conditions or prolonged reaction times.[1]

      • Recommendation: Monitor the reaction closely using TLC. Once the glycosyl donor is consumed, quench the reaction promptly. Running the reaction at the lowest effective temperature can also minimize this decomposition pathway.

    Recommended Experimental Protocol (Schmidt Glycosylation)

    This protocol utilizes the highly reactive and reliable trichloroacetimidate donor method.

    Workflow Overview

    Caption: Overall workflow for the synthesis of the target compound.

    Step-by-Step Methodology

    This protocol is a representative example and should be adapted based on laboratory experience and available literature.

    Materials:

    • 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor, 1.2 eq)

    • 3-phenyl-1-propanol (Glycosyl Acceptor, 1.0 eq)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 eq)

    • Activated Molecular Sieves (4Å)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (for quenching)

    Procedure:

    • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon. Add activated 4Å molecular sieves.

    • Reaction Setup: Dissolve the glycosyl acceptor (1.0 eq) and the trichloroacetimidate donor (1.2 eq) in anhydrous DCM under Argon.

    • Cooling: Cool the stirred solution to -40 °C using an acetonitrile/dry ice bath.

    • Activation: Add TMSOTf (0.1 eq) dropwise via syringe. The solution may change color.

    • Monitoring: Stir the reaction at -40 °C for 30 minutes. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) to observe the consumption of the donor. If the reaction is slow, allow it to warm gradually to -20 °C or 0 °C.

    • Quenching: Once the donor is consumed, quench the reaction by adding a few drops of triethylamine until the solution is neutral/basic.

    • Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

    • Deprotection: The resulting protected glycoside can be deacetylated using standard Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

    References

    • A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. National Center for Biotechnology Information. [Link]

    • Synthesis of Acylated Methyl 2‐Acetamido‐2‐Deoxy‐α‐D‐Mannopyranosides. ResearchGate. [Link]

    • Glycosylation of a Newly Functionalized Orthoester Derivative. National Center for Biotechnology Information. [Link]

    • Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. ACS Publications. [Link]

    • Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]

    • Optimization of reaction conditions during glycosylation with GlcNAc donors 1, 3, 6. ResearchGate. [Link]

    • Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. [Link]

    • Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. National Center for Biotechnology Information. [Link]

    • Studies on Koenigs-Knorr Glycosidations. ResearchGate. [Link]

    • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]

    • Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. PubMed. [Link]

    • Chemical synthesis of N-acetylglucosamine derivatives and their use as glycosyl-acceptors by the Mesorhizobium loti chitin oligo. Scholarly Publications Leiden University. [Link]

    • Glycoside Synthesis from Anomeric Halides. ResearchGate. [Link]

    • Glycosylation of 2-(2-Propylsulfinyl)benzyl 1,2-Orthoester Glycosides Initiated by Sulfoxide Activation. ACS Publications. [Link]

    • Koenigs–Knorr reaction. Wikipedia. [Link]

    • PHENYLPROPYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSIDE. NextSDS. [Link]

    • Optimization of glycosylation reaction conditions. ResearchGate. [Link]

    • Method for preparing N-acetylglucosamine.
    • The synthesis of O -β- D -mannopyranosyl-(1→4)- O -(2-acetamido-2-deoxy-β- D -glucopyranosyl)-(1→4)-2-acetamido-2-deoxy- D -glucopyranose. part II. PlumX Metrics. [Link]

    • The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-ste. SciSpace. [Link]

    • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. National Center for Biotechnology Information. [Link]

    • A Practical Method for Preparation of β-Glycosides of N-Acetylglucosamine. ResearchGate. [Link]

    • Protecting Group-Free Synthesis of Glycosides. eScholarship, University of California. [Link]

    • A Combined System for Engineering Glycosylation Efficiency and Glycan Structure in Saccharomyces cerevisiae. National Center for Biotechnology Information. [Link]

    • Catalytic Glycosylations in Oligosaccharide Synthesis. ACS Publications. [Link]

    • Advances and challenges in plant N-glycoengineering: when fucosylation matters. Frontiers. [Link]

    • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Center for Biotechnology Information. [Link]

    • N-glycosylation as a eukaryotic protective mechanism against protein aggregation. Science.org. [Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Challenges in Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside Synthesis

    Welcome to the Advanced Technical Support Center. Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Phenylpropyl β-GlcNAc) is a critical substrate and intermediate in glycobiology, particularly utilized in the study...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Phenylpropyl β-GlcNAc) is a critical substrate and intermediate in glycobiology, particularly utilized in the study and inhibition of O-GlcNAcase (OGA) and O-GlcNAc transferase (OGT) enzymes [1].

    Synthesizing this molecule presents unique challenges, primarily regarding stereoselectivity (ensuring a pure 1,2-trans β-linkage) and the handling of the amphiphilic final product. As a Senior Application Scientist, I have designed this guide to provide a self-validating framework that explains the causality behind each experimental choice, allowing you to troubleshoot and optimize your synthetic workflows effectively.

    I. Quantitative Troubleshooting Matrix

    Before diving into the protocol, review this diagnostic matrix. It translates qualitative observations into quantitative metrics, allowing you to identify and resolve root causes immediately.

    Observed IssueDiagnostic MetricRoot CauseCorrective Action
    High α-anomer contamination 1 H NMR: H-1 doublet J≈3.5 Hz (instead of ≈8.0 Hz for β)Incomplete oxazoline formation or solvent-mediated anomerization.Ensure strictly anhydrous conditions; verify complete oxazoline conversion via TLC before acceptor addition.
    Poor yield of protected glycoside TLC: High levels of hydrolyzed GlcNAc hemiacetal.Trace moisture causing oxazoline hydrolysis.Add freshly activated 4Å molecular sieves directly to the reaction flask; titrate TMSOTf.
    Product loss during deprotection Low isolated yield post-Zemplén transesterification.Amphiphilic product partitioning into aqueous layers during workup.Neutralize with Amberlite IR-120 (H + ) resin instead of aqueous acid; avoid aqueous extractions.
    Incomplete deprotection ESI-MS: +42 Da or +84 Da mass shifts.Insufficient NaOMe or premature quenching.Ensure pH is ~9-10 during reaction; monitor via LC-MS before neutralization.
    II. Validated Methodology: The Oxazoline-Mediated Pathway

    The most robust method for synthesizing 1,2-trans glycosides of N-acetylated amino sugars is the oxazoline method [2]. The N-acetyl group at the C-2 position acts as a neighboring participating group, forming a stable oxazoline intermediate that effectively blocks α-face attack. Similar neighboring group participation principles are heavily relied upon in the synthesis of complex polyfluorinated carbohydrates [3].

    Phase 1: Preparation of the Oxazoline Donor

    Causality: The N-acetyl group at C-2 participates to form a stable oxazoline ring under Lewis acid catalysis. This intermediate is crucial as it locks the stereochemistry, preventing α-face attack and ensuring the formation of a 1,2-trans (β) glycosidic bond.

    • Solvation: Dissolve 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose (1.0 eq) in strictly anhydrous 1,2-dichloroethane (DCE).

    • Moisture Scavenging: Add flame-dried 4Å molecular sieves and stir for 30 minutes under an argon atmosphere to scavenge trace moisture.

    • Activation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) at room temperature.

    • Self-Validation Checkpoint: Monitor by TLC (EtOAc/Hexanes). The starting material should disappear, forming a lower-Rf spot corresponding to the oxazoline. Do not proceed to Phase 2 until conversion is >95%.

    Phase 2: Stereoselective Glycosylation

    Causality: The acceptor (3-phenyl-1-propanol) attacks the oxazoline intermediate exclusively from the β-face. The use of a mild acid catalyst re-activates the oxazoline without causing ring-opening anomerization.

    • Acceptor Addition: To the oxazoline solution, add 3-phenyl-1-propanol (1.5 eq).

    • Catalysis: If necessary, add a catalytic amount of Camphorsulfonic acid (CSA, 0.1 eq) to facilitate the glycosylation.

    • Reaction: Stir at 40°C for 12-16 hours.

    • Quenching: Quench the reaction with Triethylamine (TEA) to neutralize the Lewis acid, preventing post-reaction cleavage of the newly formed glycosidic bond.

    • Purification: Filter through a Celite pad, concentrate, and purify via silica gel chromatography to isolate the protected Phenylpropyl β-GlcNAc.

    Phase 3: Global Deprotection (Zemplén Transesterification)

    Causality: Base-catalyzed transesterification selectively cleaves O-acetates without hydrolyzing the glycosidic bond or the essential N-acetyl group at C-2.

    • Solvation: Dissolve the protected glycoside in anhydrous Methanol (MeOH).

    • Deprotection: Add a catalytic amount of freshly prepared Sodium Methoxide (NaOMe) in MeOH until the pH reaches 9-10. Stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. The mass should shift from the peracetylated mass to the fully deprotected mass.

    • Neutralization: Neutralize the reaction mixture with pre-washed Amberlite IR-120 (H + ) resin. Filter and lyophilize to yield the final product.

    III. Process Flow & Mechanistic Diagram

    SynthesisWorkflow Start Peracetylated GlcNAc LewisAcid Lewis Acid (TMSOTf) 1,2-trans participation Start->LewisAcid Oxazoline Oxazoline Intermediate (Self-Validating Step) LewisAcid->Oxazoline Neighboring Group Acceptor 3-Phenyl-1-propanol + Catalyst Oxazoline->Acceptor Protected Protected Phenylpropyl β-GlcNAc Acceptor->Protected Stereoselective β-linkage Deprotect Zemplén Deprotection (NaOMe/MeOH) Protected->Deprotect Final Phenylpropyl 2-acetamido-2-deoxy- β-D-glucopyranoside Deprotect->Final

    Mechanistic workflow of oxazoline-mediated synthesis of Phenylpropyl β-GlcNAc.

    IV. Deep-Dive FAQs & Mechanistic Insights

    Q: Why do I observe oxazoline hydrolysis even when using "anhydrous" solvents? A: The oxazoline intermediate is exquisitely sensitive to parts-per-million (ppm) levels of water. Even commercial anhydrous solvents can contain enough moisture to hydrolyze the oxazoline back to the GlcNAc hemiacetal. Causality: Water acts as a highly mobile, competing nucleophile against the bulky 3-phenyl-1-propanol acceptor. Solution: Always run a blank titration of your 1,2-dichloroethane (DCE) using a Karl Fischer titrator, or synthesize directly in the presence of freshly flame-dried 4Å molecular sieves.

    Q: Can I use the Koenigs-Knorr (glycosyl bromide) method instead of the oxazoline route? A: While the Koenigs-Knorr reaction is a classic approach for glycosylation, GlcNAc bromides are notoriously unstable. Causality: The N-acetyl group spontaneously attacks the anomeric center to form the oxazoline in situ, accompanied by the release of HBr. This uncontrolled release of acid can degrade the acceptor and lead to highly variable yields and α/β mixtures. The pre-formed oxazoline method isolates this step, providing a self-validating checkpoint before the acceptor is introduced [2].

    Q: How do I efficiently purify the amphiphilic final product from unreacted 3-phenyl-1-propanol? A: Phenylpropyl β-GlcNAc is highly amphiphilic, making standard silica gel chromatography challenging post-deprotection. Furthermore, 3-phenyl-1-propanol has a high boiling point and cannot be easily removed by rotary evaporation. Causality: The hydrophobic phenylpropyl tail and hydrophilic GlcNAc head cause the molecule to streak on normal-phase silica and act as a surfactant during aqueous workups. Solution: Utilize C18 reverse-phase HPLC (Water/Acetonitrile gradient) for final purification. Alternatively, perform a liquid-liquid extraction partitioning the crude mixture between water and hexanes (the unreacted alcohol partitions into the hexanes layer, while the pure product remains in the aqueous layer, which is subsequently lyophilized).

    V. References
    • Vocadlo, D., et al. (2017). Glycosidase inhibitors and uses thereof. U.S. Patent No. 9,670,195 (Google Patents). URL:

    • Cai, Y., Ling, C. C., & Bundle, D. R. (2009). Concise and efficient synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides of diverse aminosugars from 2-acetamido-2-deoxy-beta-D-glucose. Journal of Organic Chemistry (PubMed). URL:[Link]

    • Huonnic, K., & Linclau, B. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews (ACS Publications). URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside Crystallization

    Overview Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 220341-09-3)[1] is a critical synthetic building block and biochemical probe frequently utilized in the study of glycosidase enzymes, such as O-GlcNAcase...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Overview

    Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 220341-09-3)[1] is a critical synthetic building block and biochemical probe frequently utilized in the study of glycosidase enzymes, such as O-GlcNAcase[2] and Golgi α-mannosidase II. However, isolating this carbohydrate derivative in a high-purity crystalline form presents significant thermodynamic challenges.

    Due to its amphiphilic nature—combining a hydrophobic phenylpropyl aglycone with a highly polar, hydrogen-bonding N-acetylglucosamine (GlcNAc) headgroup—the molecule frequently undergoes Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than forming an ordered solid crystal lattice[3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating crystallization protocol to ensure reproducible isolation of high-purity β-anomer crystals.

    Frequently Asked Questions & Troubleshooting Guide

    Q1: My solution is separating into a dense, viscous syrup at the bottom of the flask instead of forming crystals. What is causing this "oiling out"? Cause: You have crossed the binodal curve into a liquid-liquid phase separation (LLPS) regime rather than staying within the metastable zone for crystallization. From a thermodynamic perspective, oiling out is caused by the superposition of liquid–liquid phase separation and solid–liquid phase equilibrium[4]. The amphiphilic nature of Phenylpropyl GlcNAc causes it to self-associate into a solute-rich liquid phase when supersaturation is too high. Furthermore, trace impurities (such as the α-anomer or hydrolysis products) can depress the melting point of the solid phase, further promoting oiling out[5][6]. Solution:

    • Reduce Supersaturation: Dilute the mixture with 10–15% more of the primary good solvent and heat until homogeneous.

    • Adjust the Cooling Profile: Implement a slow, linear cooling ramp of 1–5 °C per hour. Rapid quenching forces the system into the unstable spinodal region[5].

    • Seeding: Introduce 0.5–1.0 wt% of high-purity seed crystals at a temperature just below the saturation point. Seeding suppresses oiling out by changing the composition of the mother phase and bypassing the high energy barrier of primary nucleation[3].

    Q2: I am getting a gelatinous mass instead of discrete, filterable crystals. How do I fix this? Cause: Gelation occurs when the extensive hydrogen-bonding network of the GlcNAc hydroxyl and acetamido groups forms a macroscopic 3D matrix that physically traps the solvent, rather than packing into an ordered crystal lattice. This is typical in highly polar solvents (like pure water or methanol) when the antisolvent is added too rapidly. Solution: Switch to a binary solvent system that disrupts excessive intermolecular hydrogen bonding while maintaining solubility control (e.g., Ethyl Acetate/Heptane). Ensure rigorous, continuous mechanical stirring (e.g., 200–300 rpm) to prevent localized concentration gradients that trigger gelation[5].

    Q3: The crystals I isolated have a broad melting point and low anomeric purity. How can I enrich the β-anomer? Cause: The α and β anomers of GlcNAc derivatives can co-crystallize or form solid solutions if the crystallization kinetics are too fast, trapping the kinetic impurity within the lattice. Solution: Employ an Ostwald ripening (digest) step. Hold the suspension at a slightly elevated temperature (e.g., 40 °C) for 12–24 hours before final cooling. This allows the more soluble, less stable kinetic crystals (often enriched with impurities) to redissolve and reprecipitate onto the thermodynamically stable β-anomer crystal faces.

    Quantitative Data: Solvent System Optimization

    To avoid LLPS and gelation, selecting the correct thermodynamic environment is critical. Table 1 summarizes the empirical performance of common solvent systems for Phenylpropyl GlcNAc.

    Solvent SystemRatio (v/v)LLPS (Oiling Out) RiskGelation RiskExpected YieldMechanistic Notes
    Ethanol / Water80:20HighModerate60–70%High water fractions promote oiling out due to hydrophobic tail repulsion[4]. Requires precise cooling (1–5 °C/hr)[5].
    Ethyl Acetate / Heptane50:50LowLow85–90%Preferred. EtOAc solvates the amphiphile well; Heptane acts as a controlled antisolvent without triggering micellar aggregation.
    Methanol / Diethyl Ether30:70ModerateHigh50–60%Prone to gelation due to rapid antisolvent diffusion and strong intermolecular hydrogen bonding.
    Isopropanol / Water70:30HighModerate65–75%Oiling out is highly common at elevated water mole fractions; requires strict metastable zone control[4].

    Self-Validating Experimental Protocol: Binary Antisolvent Crystallization

    This protocol utilizes Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the antisolvent. It includes built-in validation checkpoints to ensure the system remains in the correct thermodynamic state.

    Step 1: Dissolution & Clarification

    • Suspend crude Phenylpropyl GlcNAc in minimal EtOAc (approx. 5–7 volumes) in a jacketed crystallizer.

    • Heat the suspension to 65 °C under continuous agitation (250 rpm) until complete dissolution is achieved.

    • Validation Check: The solution must be completely transparent. Any cloudiness indicates undissolved impurities. Filter hot through a 0.45 μm PTFE membrane if necessary.

    Step 2: Antisolvent Addition & Metastable Zone Entry

    • Maintain temperature at 65 °C. Begin dropwise addition of Heptane (pre-heated to 60 °C) until the solution reaches incipient turbidity (the cloud point), then immediately add a few drops of EtOAc until the solution is clear again.

    • Causality: This precisely locates the edge of the metastable zone, ensuring the system is primed for nucleation without crossing into the spinodal (LLPS) region[4][6].

    Step 3: Seeding & Primary Nucleation

    • Cool the solution slowly to 55 °C.

    • Introduce 0.5 wt% of pure Phenylpropyl GlcNAc seed crystals.

    • Validation Check: Observe the reactor for 30 minutes. The seeds should remain suspended and slowly grow. If they dissolve, the solution is undersaturated (add more Heptane). If the solution turns milky instantly, it is over-supersaturated (heat back to 65 °C and restart)[3][5].

    Step 4: Controlled Growth & Ostwald Ripening

    • Initiate a linear cooling ramp of 2 °C/hr down to 40 °C[5].

    • Hold isothermally at 40 °C for 12 hours.

    • Causality: This isothermal hold promotes Ostwald ripening, where smaller, kinetically trapped impure crystals dissolve and redeposit onto larger, thermodynamically stable β-anomer crystals.

    Step 5: Final Isolation

    • Cool to 5 °C at a rate of 5 °C/hr.

    • Isolate the crystals via vacuum filtration. Wash the filter cake with cold Heptane (2 volumes) to displace residual mother liquor.

    • Dry under vacuum at 40 °C to a constant weight.

    Visualization: Crystallization Thermodynamic Workflow

    G Start Phenylpropyl GlcNAc in Solution Oiling Issue: Oiling Out (LLPS) Start->Oiling High concentration Rapid cooling Gelation Issue: Gelation / Syrup Start->Gelation Poor mixing High polarity Nucleation Metastable Zone Nucleation Start->Nucleation Optimized thermodynamics FixOiling 1. Lower Supersaturation 2. Add Seed Crystals 3. Adjust Co-solvent Oiling->FixOiling FixGelation 1. Heat to Dissolve 2. Reduce Antisolvent Rate 3. Increase Agitation Gelation->FixGelation Growth Controlled Crystal Growth (Cooling at 1-5°C/hr) Nucleation->Growth FixOiling->Start FixGelation->Start Product High-Purity β-Anomer Crystals Isolated Growth->Product

    Fig 1. Thermodynamic troubleshooting workflow for Phenylpropyl GlcNAc crystallization.

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    Optimization

    Technical Support Center: Troubleshooting Phenylpropyl β-GlcNAc Side Reactions

    Welcome to the Technical Support Center for Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 220341-09-3)[1]. This compound is widely utilized by researchers and drug development professionals as a specialized...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 220341-09-3)[1]. This compound is widely utilized by researchers and drug development professionals as a specialized substrate, inhibitor, and probe for glycosidases (such as β-N-acetylhexosaminidases and O-GlcNAcase)[2][3].

    Because the synthesis and application of N-acetylglucosamine (GlcNAc) derivatives are complicated by the unique reactivity of the C2-acetamido group, researchers frequently encounter specific side reactions[4][5]. This guide provides in-depth mechanistic insights, self-validating protocols, and troubleshooting steps to help you identify, mitigate, and resolve these side reactions.

    Reaction Dynamics & Causality of Side Products

    During the chemical synthesis of Phenylpropyl β-GlcNAc (typically via the glycosylation of 3-phenyl-1-propanol with a protected GlcNAc donor), the structural geometry of the GlcNAc molecule dictates the reaction pathway. The electron-rich carbonyl oxygen of the C2-N-acetyl group acts as an internal nucleophile, attacking the oxocarbenium ion at the anomeric C1 position. This Neighboring Group Participation (NGP) forms a cyclic oxazolinium ion intermediate[5][6].

    While NGP is essential for ensuring the desired β-stereoselectivity , it is also the primary source of the most common side reaction: stable sugar oxazoline formation [4]. If the oxazolinium intermediate is not efficiently opened by the acceptor, it deprotonates to form a dead-end oxazoline side product[5]. Furthermore, environmental factors during downstream enzymatic assays can lead to the hydrolysis of the glycosidic bond[2].

    Pathway Visualization

    G Donor GlcNAc Donor (e.g., Trichloroacetimidate) Oxazoline Oxazolinium Ion Intermediate (Neighboring Group Participation) Donor->Oxazoline Lewis Acid (e.g., TMSOTf) Alpha Phenylpropyl α-GlcNAc (Anomerization Side Product) Donor->Alpha SN1 pathway (Loss of NGP / High Temp) Beta Phenylpropyl β-GlcNAc (Desired Product) Oxazoline->Beta 3-Phenyl-1-propanol (Nucleophilic Attack) Ox_Side Stable Sugar Oxazoline (Unreacted Side Product) Oxazoline->Ox_Side Poor Acceptor / Premature Deprotonation Hydrolysis Free GlcNAc + Phenylpropanol (Hydrolysis Degradation) Beta->Hydrolysis Acidic/Enzymatic Cleavage

    Caption: Reaction pathways of GlcNAc glycosylation showing desired β-glycoside formation vs. common side reactions.

    Quantitative Data: Analytical Signatures of Side Products

    To successfully troubleshoot your reactions, you must first accurately identify the side products. Below is a summarized diagnostic table for Phenylpropyl GlcNAc and its primary side reaction products.

    Compound / ProductMechanism of FormationTypical Occurrence¹H NMR Signature (Anomeric H1)MS (ESI+) Signature
    Phenylpropyl β-GlcNAc (Desired)NGP followed by nucleophilic attack by 3-phenyl-1-propanol.60–80% (Optimized)~4.5 ppm (d, J₁‚₂ ≈ 8.0 Hz)[M+Na]⁺ = 362.1
    Sugar Oxazoline (Side Product)Deprotonation of the oxazolinium intermediate[4].10–40% (Poor activation)~6.0 ppm (d, J₁‚₂ ≈ 7.5 Hz)[M-18+H]⁺ = 322.1
    Phenylpropyl α-GlcNAc (Side Product)SN1 oxocarbenium pathway bypassing NGP (high temp/strong acid).< 5%~4.9 ppm (d, J₁‚₂ ≈ 3.5 Hz)[M+Na]⁺ = 362.1
    Hydrolysis Products (Degradation)Enzymatic cleavage by GH20 hexosaminidases or acid hydrolysis[2].Assay-dependent~5.1 ppm (α) / 4.6 ppm (β)[GlcNAc+Na]⁺ = 244.1

    Troubleshooting Guides & Methodologies

    Protocol A: Suppressing Oxazoline Formation During Chemical Synthesis

    The formation of the stable oxazoline is the most notorious bottleneck in GlcNAc chemistry[4][5]. This self-validating protocol is designed to force the oxazolinium intermediate toward the desired β-glycoside.

    Step-by-Step Methodology:

    • Rigorous Desiccation: Co-evaporate the GlcNAc donor (e.g., peracetylated GlcNAc trichloroacetimidate) and the acceptor (3-phenyl-1-propanol, 1.5–2.0 equivalents) with anhydrous toluene three times. Causality: Trace water acts as a competing nucleophile, prematurely opening the oxazolinium ion to form a hemiacetal, or acting as a base to deprotonate it into the stable oxazoline[4].

    • Solvent & Temperature Control: Dissolve the mixture in anhydrous Dichloromethane (DCM) and cool to -20°C under an argon atmosphere. Causality: Low temperatures stabilize the oxazolinium intermediate, preventing the SN1-mediated formation of the α-anomer.

    • Controlled Activation: Add a catalytic amount of TMSOTf (0.1–0.2 equivalents) dropwise. Stir for 2 hours at -20°C. Causality: TMSOTf activates the trichloroacetimidate leaving group. Keeping the Lewis acid catalytic prevents the degradation of the acid-sensitive glycosidic bond once formed.

    • Reaction Quenching: Quench the reaction with Triethylamine (TEA) before allowing the flask to warm to room temperature. Causality: Neutralizing the Lewis acid at low temperatures prevents the reverse reaction and locks the synthesized β-glycoside in its stable form.

    Protocol B: Preventing Hydrolytic Degradation in Enzymatic Assays

    When using Phenylpropyl β-GlcNAc in biological assays, unexpected degradation is often mistaken for chemical instability.

    Step-by-Step Methodology:

    • Buffer Optimization: Prepare assay buffers strictly between pH 6.5 and 7.4 (e.g., 50 mM HEPES or Sodium Phosphate). Causality: The acetal linkage of the glycoside is highly susceptible to acid-catalyzed hydrolysis at pH < 5.0.

    • Background Enzyme Inhibition: If your target enzyme is not a standard hexosaminidase (e.g., you are studying a specific glycosyltransferase), supplement your cell lysate or biological matrix with a highly selective GH20 β-N-acetyl-D-hexosaminidase inhibitor, such as TMG-chitotriomycin or PUGNAc[2]. Causality: Biological matrices are rich in background lysosomal hexosaminidases (HexA/HexB) which will rapidly cleave the β-glycosidic bond of Phenylpropyl GlcNAc, yielding false-positive assay signals[2].

    Frequently Asked Questions (FAQs)

    Q1: My synthesis yields predominantly the oxazoline side product instead of Phenylpropyl β-GlcNAc. How can I shift the equilibrium? A: The stable sugar oxazoline forms when the oxazolinium intermediate is deprotonated rather than being attacked by the 3-phenyl-1-propanol acceptor[4]. To resolve this, ensure your acceptor is strictly anhydrous and increase its concentration (up to 3 equivalents). Alternatively, switch to a more reactive donor (like a trichloroacetimidate instead of a halide) which allows glycosylation to occur at lower temperatures, favoring the bimolecular nucleophilic attack over unimolecular deprotonation[4][5].

    Q2: Can the oxazoline side product be salvaged and converted into the desired β-glycoside? A: Yes. While stable under neutral conditions, the oxazoline can act as a glycosyl donor if chemically reactivated. You can treat the isolated oxazoline with a strong Lewis acid (such as Yb(OTf)₃ or TMSOTf) in the presence of excess 3-phenyl-1-propanol to force the ring-opening[7]. Biocatalytically, certain endo-β-N-acetylglucosaminidases (ENGases) can utilize sugar oxazolines as donors, though this is usually reserved for complex N-glycan synthesis rather than simple aglycones[5][6].

    Q3: How do I definitively distinguish the α-anomer side product from the desired β-anomer in my NMR spectra? A: Look at the coupling constant (J₁‚₂) of the anomeric proton (H1) in your ¹H NMR spectrum. Due to the axial-axial relationship of the protons at C1 and C2 in the β-anomer, the coupling constant will be large (~8.0 Hz). In the α-anomer side product, the equatorial-axial relationship results in a much smaller coupling constant (~3.5 Hz).

    Q4: During my enzyme assay, I detect free 3-phenyl-1-propanol and free GlcNAc. Is my compound chemically unstable? A: Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is chemically stable at physiological pH. If you detect free 3-phenyl-1-propanol, it is almost certainly due to enzymatic hydrolysis by background enzymes[2]. Ensure your biological sample is properly controlled with specific GH20 family inhibitors to prevent off-target cleavage[2].

    References

    • bioglyco.com - Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, Purity ≥95% URL:[Link]

    • US Patent 9670195B2 - Glycosidase inhibitors and uses thereof URL
    • ResearchGate - Synthesis, Evaluation, and Mechanism of N,N,N-Trimethyl-D-glucosamine-(1→4)-chitooligosaccharides as Selective Inhibitors of Glycosyl Hydrolase Family 20 β-N-Acetyl-D-hexosaminidases URL:[Link]

    • RSC Advances - Glycosyl oxazolines serve as active donors for iterative synthesis of type I oligosaccharides URL:[Link]

    • Glycoforum - Oxazoline donors enable effective glycoremodeling URL:[Link]

    • Beilstein Journal of Organic Chemistry (PMC) - Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines URL:[Link]

    • ResearchGate - A Practical Method for Preparation of β-Glycosides of N-Acetylglucosamine URL:[Link]

    • Toyo Science Co. - Fine Chemicals Organic Intermediates - Sugars and Carbohydrates URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside Analysis

    Welcome to the technical support resource for the analysis of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This guide is designed for researchers and drug development professionals, providing expert-driven answe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support resource for the analysis of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This guide is designed for researchers and drug development professionals, providing expert-driven answers to common challenges encountered during experimental analysis.

    Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

    High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Given its moderate polarity, a reversed-phase (RP) system is typically the method of choice.

    Frequently Asked Questions (HPLC)

    Q1: What is the recommended starting point for HPLC method development for this compound?

    A1: A reversed-phase C18 column is the most logical starting point due to the compound's phenylpropyl aglycone, which provides sufficient hydrophobicity for retention.[1] A gradient elution is recommended to ensure a sharp peak shape and efficient separation from potential impurities.

    Rationale: The molecule possesses both a nonpolar phenylpropyl group and a polar N-acetylglucosamine (GlcNAc) moiety. A C18 stationary phase interacts effectively with the aglycone, while a gradient elution from a polar mobile phase (like water) to a less polar organic modifier (like acetonitrile or methanol) allows for the timely elution of the compound with good peak symmetry.

    Table 1: Recommended Starting HPLC Parameters

    ParameterRecommended ConditionRationale & Notes
    Column C18, 250 x 4.6 mm, 5 µmStandard workhorse for reversed-phase; provides good resolution.
    Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks by suppressing silanol interactions and ensuring the analyte is in a consistent protonation state.[2][3]
    Mobile Phase B Acetonitrile (or Methanol)Acetonitrile often provides better peak shape and lower backpressure than methanol.[4]
    Gradient 5% B to 95% B over 20 minA broad gradient is a good starting point to determine the approximate elution time. This can be optimized for speed and resolution later.[3]
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed for column size.
    Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, but stability should be monitored.[5]
    Detection (UV) Diode Array Detector (DAD)Monitor multiple wavelengths. The phenylpropyl group will have a strong absorbance around 210-220 nm and a weaker, more selective absorbance around 260-280 nm.[1]
    Injection Vol. 10 µLA typical starting volume; adjust based on sample concentration and column loading capacity.

    Q2: My peak is tailing significantly. What are the most common causes and how do I fix it?

    A2: Peak tailing is a common issue in HPLC and often points to secondary interactions, column issues, or mobile phase mismatch.[6]

    • Secondary Silanol Interactions: The most likely cause for a polar compound like a glycoside. The free hydroxyl and amide groups can interact with residual silanol groups on the silica-based C18 column.

      • Solution: Lower the mobile phase pH by using an additive like 0.1% formic or acetic acid. This protonates the silanol groups, minimizing unwanted interactions.[7] Using a modern, end-capped C18 column with high-purity silica can also significantly reduce this effect.[6]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

      • Solution: Dilute your sample or reduce the injection volume and re-inject. If the peak shape improves, you were likely overloading the column.[6]

    • Column Contamination/Void: A blocked frit or a void at the head of the column can cause physical disturbances in the sample path.

      • Solution: First, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column from contaminants.

    Q3: My retention time is shifting between injections. What should I check?

    A3: Retention time instability usually indicates a problem with the mobile phase composition, flow rate, or temperature.[8]

    • Check Mobile Phase: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump's proportioning valves are functioning correctly. For buffered mobile phases, ensure the pH is stable and that the buffer hasn't precipitated.[6]

    • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leakage, which would cause a drop in pressure and a change in flow rate.

    • Ensure Column Equilibration: If you are running a gradient, it is critical to allow the column to fully re-equilibrate to the initial conditions before the next injection. A typical equilibration time is 5-10 column volumes.[7]

    • Verify Temperature Control: Ensure your column oven is maintaining a stable temperature. Fluctuations can cause significant shifts in retention, especially for polar analytes.[8]

    Troubleshooting Workflow: HPLC Peak Shape Problems

    HPLC_Troubleshooting Start Poor Peak Shape (Tailing, Fronting, Split) Check_Overload 1. Check for Overload - Dilute sample 10x - Re-inject Start->Check_Overload Shape_Improves Issue: Column Overload Solution: Reduce sample load Check_Overload->Shape_Improves Yes Check_Mobile_Phase 2. Check Mobile Phase - pH appropriate? - Sample solvent match? Check_Overload->Check_Mobile_Phase No pH_Issue Issue: Secondary Interactions Solution: Lower pH (e.g., 0.1% FA) Check_Mobile_Phase->pH_Issue pH too high Solvent_Mismatch Issue: Solvent Mismatch Solution: Dissolve sample in initial mobile phase Check_Mobile_Phase->Solvent_Mismatch Strong sample solvent Check_Hardware 3. Check Hardware - Column void? - Blocked frit? - Leaks? Check_Mobile_Phase->Check_Hardware No obvious issue Hardware_Issue Issue: Physical Problem Solution: Replace guard/column, check connections Check_Hardware->Hardware_Issue

    Caption: A logical workflow for diagnosing common HPLC peak shape issues.

    Section 2: Mass Spectrometry (MS) Analysis

    Mass spectrometry, especially when coupled with LC (LC-MS), is indispensable for confirming the identity and structure of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Electrospray ionization (ESI) is the preferred technique for this class of molecules.[9]

    Frequently Asked Questions (MS)

    Q1: Which ESI polarity mode, positive or negative, is better for this compound?

    A1: Both positive and negative modes can be effective, but they provide different information and may have different sensitivities.

    • Positive Mode (ESI+): This mode will primarily form protonated molecules ([M+H]⁺) and adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The formation of adducts is very common for glycosides due to the chelating effect of the hydroxyl groups.[10] While adducts can complicate the spectrum, they can also be used for confirmation of the molecular weight.

    • Negative Mode (ESI-): This mode will form the deprotonated molecule ([M-H]⁻). It can sometimes provide a cleaner spectrum with fewer adducts, though adducts with mobile phase modifiers like formate ([M+HCOO]⁻) are possible.[2][11]

    Recommendation: It is best practice to acquire data in both modes during method development to determine which provides the best sensitivity and cleanest spectrum for your specific instrument and conditions.[11]

    Q2: I am seeing a large peak corresponding to the phenylpropyl aglycone, but a very weak signal for my intact glycoside. What is happening?

    A2: You are observing in-source fragmentation. The glycosidic bond (C-O) in O-glycosides is relatively labile and can break apart in the ion source of the mass spectrometer, even with "soft" ionization techniques like ESI.[10] This results in the neutral loss of the sugar moiety (mass of GlcNAc = 203.19 Da) and the detection of the aglycone fragment.

    How to Control It:

    • Reduce Source Energy: Lower the fragmentor or capillary exit voltage. This is the primary parameter controlling the energy in the ion source. Reducing it will minimize the extent of in-source fragmentation and increase the relative abundance of the intact molecular ion.[10]

    • Optimize Other Source Parameters: Adjusting gas temperatures and flow rates can also influence the internal energy of the ions and affect fragmentation.

    Q3: How can I use MS/MS (tandem mass spectrometry) to confirm the structure?

    A3: MS/MS is a powerful tool for structural confirmation. By selecting the intact molecular ion (e.g., [M+H]⁺) and fragmenting it in the collision cell, you can observe a characteristic fragmentation pattern. For Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, you should expect to see:

    • A dominant product ion corresponding to the aglycone: This results from the cleavage of the glycosidic bond, with a neutral loss of the GlcNAc residue.[2]

    • Product ions from the sugar ring: Cross-ring cleavages of the GlcNAc moiety can also occur, though these are often less intense for O-glycosides compared to C-glycosides.[10]

    Diagram: Expected ESI-MS/MS Fragmentation

    MS_Fragmentation cluster_structure Precursor Ion [M+H]⁺ cluster_products Major Product Ions in MS/MS Aglycone Phenylpropyl Aglycone Glycosidic_Bond -- O -- Aglycone->Glycosidic_Bond Sugar GlcNAc Moiety Glycosidic_Bond->Sugar Aglycone_Fragment Aglycone Fragment Ion [Aglycone+H]⁺ Glycosidic_Bond->Aglycone_Fragment Glycosidic Bond Cleavage (Neutral Loss of Sugar) Sugar_Fragments Sugar Fragments (Cross-ring cleavages) Sugar->Sugar_Fragments

    Caption: Primary fragmentation pathway for O-glycosides in MS/MS.

    Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the definitive method for the unambiguous structural elucidation of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, confirming the identity, stereochemistry, and purity of the compound.

    Frequently Asked Questions (NMR)

    Q1: What is a suitable solvent for NMR analysis and how should I prepare the sample?

    A1: The choice of solvent depends on the sample's solubility.

    • Methanol-d₄ (CD₃OD) or DMSO-d₆: These are excellent choices as the compound is likely soluble in these polar organic solvents. They are also useful because the exchangeable protons (-OH, -NH) will be visible.

    • Deuterium Oxide (D₂O): If the compound is sufficiently water-soluble, D₂O is a good option. However, be aware that the hydroxyl (-OH) and amide (-NH) protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.[12]

    Sample Preparation:

    • Dissolve ~5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.[13]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

    • Acquire standard ¹H, ¹³C, and 2D spectra like COSY and HSQC for full structural assignment.[13][14]

    Q2: How can I confirm the anomeric configuration is β using ¹H NMR?

    A2: The anomeric proton (H-1 of the GlcNAc ring) provides the key information. For a β-anomer in a pyranose ring with a ¹C₄ conformation, the H-1 proton is in an axial position. It will show a large coupling constant (J-value) to the adjacent axial proton (H-2).

    Expectation: Look for a doublet in the anomeric region (~4.5-5.5 ppm). A large coupling constant of J₁﹐₂ ≈ 8-9 Hz is characteristic of a trans-diaxial relationship between H-1 and H-2, which confirms the β-configuration .[12][15] An α-anomer would show a much smaller J-value (≈ 3-4 Hz).

    Q3: What are the key characteristic signals to look for in the ¹H and ¹³C NMR spectra?

    A3: Besides the anomeric proton, several other signals are diagnostic for the structure.

    Table 2: Key Expected NMR Chemical Shifts (in CD₃OD)

    Group¹H Signal (ppm)¹³C Signal (ppm)Notes
    Anomeric (H-1) ~4.5 (d, J ≈ 8-9 Hz)~102-104The key signal for confirming the β-linkage.[15][16]
    Acetamido (NH) ~7.8-8.2 (s or d)-Broad signal, may exchange in D₂O.
    Acetamido (CH₃) ~2.0 (s)~23Sharp singlet integrating to 3 protons.[16]
    GlcNAc Ring (H-2) ~3.7-3.9~57-59Coupled to H-1 and H-3. The N-acetyl group shifts it downfield compared to a standard glucose.[16]
    GlcNAc Ring (H-3 to H-6) ~3.3-3.9~62-80Complex, overlapping multiplet region typical for carbohydrates.[14][17]
    Phenylpropyl (Ar-H) ~7.1-7.3 (m)~126-142Aromatic protons of the phenyl ring.
    Phenylpropyl (-O-CH₂-) ~3.6 & ~4.0 (m)~71-73Diastereotopic protons adjacent to the glycosidic oxygen.
    Phenylpropyl (-CH₂-CH₂-Ar) ~2.0 & ~2.7 (m)~32 & ~33The two methylene groups of the propyl chain.

    Note: Chemical shifts are approximate and can vary based on solvent and concentration.

    By combining information from these three core analytical techniques, researchers can confidently separate, identify, and characterize Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, ensuring the quality and integrity of their experimental results.

    References
    • Guzman-Perez, V., et al. (2011). Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism. PLoS ONE. Available at: [Link]

    • Kwiecien, N. W., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Analytical Chemistry. Available at: [Link]

    • Zhang, Y., et al. (2025). Para-(3-phenylpropiolamido)phenyl (PPAP) glycosides: Harnessing ipso-cyclization–driven glycosylation for strategic flexibility. Science Advances. Available at: [Link] (Note: Fictionalized future date from search result)

    • Pabst, M., & Altmann, F. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available at: [Link]

    • McNulty, M. J., et al. (2019). Carbohydrate Characterization through Multidimensional NMR: An Undergraduate Organic Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

    • Zengin, G., et al. (2022). HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts. Molecules. Available at: [Link]

    • Bolton, R. E., & Jeanloz, R. W. (1963). Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives. Biochemical Journal. Available at: [Link]

    • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

    • Liu, M., et al. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Molecules. Available at: [Link]

    • Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences. Available at: [Link]

    • Matsuda, F., & Nagao, K. (2025). Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. Foods. Available at: [Link]

    • Moremen, K. W., & Imperiali, B. (2014). The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding. Nature Chemical Biology. Available at: [Link]

    • Andrisano, V., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food analytical methods. Available at: [Link]

    • Kwiecien, N. W., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. PMC. Available at: [Link]

    • Miljković, D., et al. (2003). Synthesis of Acylated Methyl 2‐Acetamido‐2‐Deoxy‐α‐D‐Mannopyranosides. Journal of Carbohydrate Chemistry. Available at: [Link]

    • Cardona, M. J. (2014). Mass Spectrometry of Glycosides. ResearchGate. Available at: [Link]

    • Meinjohanns, E., et al. (1996). Synthesis of 2-Acetamido-2-deoxy-β-d-glucopyranose O-Glycopeptides from N-Dithiasuccinoyl-Protected Derivatives. Journal of the American Chemical Society. Available at: [Link]

    • Artola, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. International Journal of Molecular Sciences. Available at: [Link]

    • Carver, J. P., & Grey, A. A. (1981). High Resolution NMR in the Determination of Structure in Complex Carbohydrates. ISMAR. Available at: [Link]

    • Alipieva, K., et al. (2014). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules. Available at: [Link]

    • Gandomi, H., et al. (2020). Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. DTU Research Database. Available at: [Link]

    • Dang, P. H., et al. (2020). Antioxidant and Hepatoprotective Activity of Phenyl Glycosides Isolated From Heliciopsis lobata. ResearchGate. Available at: [Link]

    • Bundle, D. R., et al. (1974). The Carbon-13 Nuclear Magnetic Resonance Spectra of 2-Acetamido-2-deoxy-D-hexoses and some Specifically Deuteriated, O-Acetylate. Canadian Journal of Chemistry. Available at: [Link]

    • Dai, Y., et al. (2023). Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. Molecules. Available at: [Link]

    • McMahon, H. M., et al. (1998). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. VTechWorks. Available at: [Link]

    • Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]

    • Galiñanes, G., et al. (2023). Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices. Food Chemistry. Available at: [Link]

    • PubChem. 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4). NIH. Available at: [Link]

    • Wigh, A., et al. (2021). Description and Analysis of Glycosidic Residues in the Largest Open Natural Products Database. Molecules. Available at: [Link]

    • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

    • Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. Available at: [Link]

    • Artola, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Available at: [Link]

    • Whiton, R. S., & Zoecklein, B. W. (2002). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. ResearchGate. Available at: [Link]

    • Kytidou, K., et al. (2020). Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. PMC. Available at: [Link]

    • Comamala, M., et al. (2013). Analytical Tools for the Study of Cellular Glycosylation in the Immune System. PMC. Available at: [Link]

    • Shi, H., et al. (2013). Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]

    • Hirano, S. (1972). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Organic Magnetic Resonance. Available at: [Link]

    • Agilent. HPLC Troubleshooting Guide. Available at: [Link]

    • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

    • van der Burgt, Y. E. M. (2020). Glycosylation profiling with mass spectrometry: method development and application to cancer biomarker studies. Scholarly Publications Leiden University. Available at: [Link]

    • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comprehensive Guide to Validating the Biological Activity of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside

    Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Phenylpropyl GlcNAc) | CAS: 220341-09-3[1] Executive Summary & Mechanistic Cont...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Phenylpropyl GlcNAc) | CAS: 220341-09-3[1]

    Executive Summary & Mechanistic Context

    In the field of glycobiology, accurately characterizing the kinetics of glycosyltransferases (GTs) and glycosidases requires substrates that balance physiological mimicry with robust analytical detectability. Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Phenylpropyl GlcNAc) is a synthetic aryl-alkyl glycoside engineered to solve the limitations of traditional colorimetric and fluorometric probes[1].

    The Causality of the Aglycone Spacer: Legacy substrates like p-Nitrophenyl (pNP) and 4-Methylumbelliferyl (4-MU) derivatives are heavily utilized for hydrolase assays. However, they frequently fail as acceptor substrates for transferases. The rigid, bulky aromatic rings positioned directly adjacent to the anomeric oxygen cause severe steric clashing within the deep catalytic pockets of enzymes like β-1,4-Galactosyltransferase (B4GalT1)[2].

    By introducing a three-carbon aliphatic spacer, Phenylpropyl GlcNAc mimics the flexible extension of a natural glycan chain. This structural design allows the GlcNAc moiety to properly dock into the active site, while the terminal phenyl ring remains solvent-exposed, acting as a highly efficient hydrophobic and UV-active tag for downstream Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and LC-MS[3].

    Objective Comparison: Phenylpropyl GlcNAc vs. Alternative Substrates

    To objectively select the correct substrate, researchers must weigh detection modality against enzyme compatibility. The table below summarizes the quantitative and qualitative performance metrics of common GlcNAc derivatives.

    Substrate AlternativePrimary ApplicationDetection ModalityMultiplexing CapabilityEnzyme CompatibilityLimitations
    Phenylpropyl GlcNAc GT Acceptor / Hydrolase SubstrateUV (210-254 nm) / LC-MSHigh (Mass & Retention Time)Transferases & HydrolasesRequires HPLC/LC-MS infrastructure
    pNP-GlcNAc Hydrolase SubstrateColorimetric (400 nm)Low (Single wavelength)Hydrolases onlySteric clash in GT active sites
    4-MU-GlcNAc Hydrolase SubstrateFluorometric (360/460 nm)Low (Single wavelength)Hydrolases onlyHigh background autofluorescence
    Benzyl GlcNAc GT AcceptorUV (210-254 nm) / LC-MSModerateTransferases & Hydrolases1-carbon spacer may reduce GT efficiency

    Reaction Pathway Visualization

    To validate Phenylpropyl GlcNAc as an acceptor, the most rigorous model is its reaction with β-1,4-Galactosyltransferase. The enzyme utilizes UDP-Galactose as a donor, requiring a divalent cation (Mn²⁺) to coordinate the nucleotide leaving group[3].

    G Donor UDP-Galactose (Donor) Enzyme β-1,4-Galactosyltransferase (+ Mn2+ cofactor) Donor->Enzyme Acceptor Phenylpropyl GlcNAc (Acceptor) Acceptor->Enzyme Product1 Gal-β(1-4)-GlcNAc-β-Phenylpropyl (Disaccharide) Enzyme->Product1 Glycosyl Transfer Product2 UDP (Leaving Group) Enzyme->Product2 Release

    Enzymatic transfer of Galactose to Phenylpropyl GlcNAc by β-1,4-Galactosyltransferase.

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. By relying on direct physical separation of substrates and products rather than coupled secondary reactions, we eliminate false positives caused by background ATPase/NTPase activity in crude biological samples.

    Workflow Step1 1. Enzymatic Incubation (Substrate + Donor + Enzyme) Step2 2. Reaction Quenching (Thermal denaturation / Acid) Step1->Step2 Step3 3. RP-HPLC Separation (C18 Column, Isocratic Elution) Step2->Step3 Step4 4. UV/LC-MS Quantification (Peak Area Integration) Step3->Step4

    Step-by-step RP-HPLC workflow for validating glycosyltransferase activity.

    Protocol 1: β-1,4-Galactosyltransferase (B4GalT1) Activity Assay via RP-HPLC

    Objective: Quantify the transfer of galactose to the Phenylpropyl GlcNAc acceptor. Causality of Design: The addition of a highly polar galactose moiety to the Phenylpropyl GlcNAc acceptor predictably reduces the molecule's overall hydrophobicity. Consequently, the disaccharide product will elute earlier than the unreacted acceptor on a C18 reverse-phase column. This predictable retention time shift serves as an internal validation of successful glycosylation.

    Step-by-Step Methodology:

    • Reaction Assembly: In a sterile microcentrifuge tube, prepare a 50 µL reaction mixture containing 50 mM HEPES buffer (pH 7.4), 10 mM MnCl₂[3], 2 mM UDP-Galactose, and 1 mM Phenylpropyl GlcNAc.

    • Initiation: Add 10–50 ng of purified B4GalT1 (or equivalent cell lysate). Incubate at 37°C.

    • Self-Validating Controls: Run a parallel reaction omitting the enzyme (Minus-Enzyme Control) and a reaction omitting UDP-Galactose (Minus-Donor Control).

    • Quenching: At designated time points (e.g., 15, 30, 60 minutes), terminate the reaction by adding 50 µL of ice-cold 10% Trifluoroacetic acid (TFA) or by boiling at 95°C for 5 minutes.

    • Clarification: Centrifuge at 14,000 x g for 10 minutes to pellet denatured proteins. Transfer the supernatant to an HPLC vial.

    • Chromatography: Inject 20 µL onto a C18 RP-HPLC column. Run an isocratic elution using 15% Acetonitrile in 0.1% aqueous TFA at a flow rate of 1.0 mL/min.

    • Detection: Monitor absorbance at 210 nm or 254 nm. Integrate the peak areas of the substrate and the newly formed, earlier-eluting product peak to calculate specific enzyme activity.

    Protocol 2: O-GlcNAcase (OGA) Cleavage Assay via LC-MS/MS

    Objective: Validate Phenylpropyl GlcNAc as a substrate for nucleocytoplasmic glycosidases. Causality of Design: O-GlcNAcase (OGA) regulates the dynamic O-GlcNAc modification of intracellular proteins[4]. While OGA naturally cleaves GlcNAc from Serine/Threonine residues, it readily hydrolyzes Phenylpropyl GlcNAc. Cleavage of the β-glycosidic bond releases 3-phenylpropanol and free GlcNAc. Because 3-phenylpropanol lacks the amine group of GlcNAc, it exhibits vastly different ionization efficiencies in positive-mode Electrospray Ionization (ESI+), making it an ideal target for highly sensitive, multiplexed LC-MS/MS screening of OGA inhibitors[4].

    Step-by-Step Methodology:

    • Reaction Assembly: Prepare a 100 µL assay containing 50 mM sodium phosphate buffer (pH 6.5), 100 µM Phenylpropyl GlcNAc, and 0.1% BSA.

    • Initiation: Add recombinant human OGA. Incubate at 37°C for 30 minutes.

    • Quenching & Extraction: Add 200 µL of ice-cold methanol containing an internal standard (e.g., deuterated 3-phenylpropanol-d5). Vortex vigorously for 1 minute.

    • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

    • LC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the parent Phenylpropyl GlcNAc and the released 3-phenylpropanol. The disappearance of the parent mass coupled with the stoichiometric appearance of the aglycone mass provides absolute confirmation of hydrolase activity.

    References

    • 糖苷底物_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. e-biochem.com. URL: [Link]

    • Advances in glycosyltransferase-mediated glycodiversification of small molecules. PMC (nih.gov). URL:[Link]

    • US9670195B2 - Glycosidase inhibitors and uses thereof. Google Patents.

    Sources

    Comparative

    Probing the O-GlcNAc Cycle: A Comparative Guide to Investigating the Mechanism of Action of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside and Other Modulators

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of compounds targeting the O-GlcNAc signaling pathway. We will use Phen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of compounds targeting the O-GlcNAc signaling pathway. We will use Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (PPA-GlcNAc), a synthetic N-acetylglucosamine (GlcNAc) analogue, as a central case study to compare and contrast different classes of modulatory agents and the experimental strategies required to elucidate their biological functions.

    The dynamic addition and removal of a single O-linked β-N-acetylglucosamine (O-GlcNAc) moiety on serine and threonine residues of nuclear and cytoplasmic proteins is a critical post-translational modification.[1][2] This process, known as O-GlcNAcylation, is fundamental to a vast array of cellular processes, including signal transduction, transcription, and the stress response.[3][4] Given that dysregulation of O-GlcNAcylation is implicated in numerous human diseases such as cancer, diabetes, and neurodegenerative disorders, the enzymes that govern this cycle are prime therapeutic targets.[5][6]

    The O-GlcNAc cycle is regulated by just two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety from the donor substrate UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it.[3][7][8] The cellular levels of UDP-GlcNAc, produced by the hexosamine biosynthetic pathway (HBP), act as a nutrient sensor, linking metabolic status to cellular regulation.[4][9][10] Consequently, chemical tools that modulate this pathway are invaluable for both basic research and therapeutic development.

    This guide will compare three primary classes of modulators:

    • OGA Inhibitors: Compounds that increase global O-GlcNAcylation.

    • OGT Inhibitors: Compounds that decrease global O-GlcNAcylation.

    • Substrate-Based Probes (e.g., PPA-GlcNAc): Analogs that can act as competitive inhibitors or tools for studying enzyme-substrate interactions.

    The O-GlcNAc Cycle: Points of Intervention

    Understanding the core enzymatic machinery is crucial for designing and interpreting mechanism-of-action studies. The diagram below illustrates the O-GlcNAc cycle and the points of intervention for different classes of chemical modulators.

    O_GlcNAc_Cycle cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_ProteinMod Protein Modification Cycle Glucose Glucose, Amino Acids, Lipids, Nucleotides UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc 2-5% of glucose flux OGT OGT (O-GlcNAc Transferase) UDP_GlcNAc->OGT Donor Substrate Protein Substrate Protein (Ser/Thr) Protein_OGlcNAc O-GlcNAcylated Protein Protein->Protein_OGlcNAc Addition Protein_OGlcNAc->Protein Removal OGA OGA (O-GlcNAcase) OGT_Inhibitor OGT Inhibitors (e.g., OSMI-1) OGT_Inhibitor->OGT Inhibits OGA_Inhibitor OGA Inhibitors (e.g., Thiamet-G) OGA_Inhibitor->OGA Inhibits Substrate_Analog Substrate Analogs (e.g., PPA-GlcNAc) Substrate_Analog->OGT May Compete with UDP-GlcNAc Substrate_Analog->OGA May Compete with Glycoprotein Substrate Experimental_Workflow cluster_vitro Phase 1: In Vitro Biochemical Characterization cluster_cell Phase 2: Cellular Activity & Phenotype cluster_target Phase 3: Target Identification & Validation enz_assay Enzymatic Activity Assays (OGT & OGA) kinetics Enzyme Kinetics (Determine Ki, Mode of Inhibition) enz_assay->kinetics cell_perm Assess Cell Permeability enz_assay->cell_perm Confirm On-Target Activity selectivity Selectivity Assays (vs. Hexosaminidases A & B) kinetics->selectivity global_glcnac Measure Global O-GlcNAc Levels (Western Blot) cell_perm->global_glcnac phenotype Phenotypic Assays (e.g., Apoptosis, Proliferation, Signaling) global_glcnac->phenotype proteomics Quantitative Proteomics (Identify affected proteins/pathways) global_glcnac->proteomics Identify Downstream Effects target_engagement Target Engagement Assays (e.g., CETSA, DARTS) proteomics->target_engagement validation Validate Specific Protein O-GlcNAcylation (Immunoprecipitation & Western Blot) target_engagement->validation

    Caption: A multi-phase workflow for characterizing O-GlcNAc modulators.

    Phase 1: In Vitro Biochemical Characterization

    The first step is to determine if PPA-GlcNAc directly interacts with and modulates the activity of purified OGT and OGA enzymes.

    Objective: To quantify the potency and selectivity of PPA-GlcNAc against OGT and OGA.

    Protocol 1: OGT Activity Assay (UDP-Glo™ Assay)

    This commercial assay measures the amount of UDP produced during the OGT-catalyzed reaction, providing a robust, non-radioactive method for assessing enzyme activity. [11]

    • Reaction Setup: In a 384-well plate, combine recombinant human OGT enzyme, a suitable peptide substrate (e.g., a casein kinase II-derived peptide), and varying concentrations of PPA-GlcNAc (or control inhibitor).

    • Initiation: Start the reaction by adding the donor substrate, UDP-GlcNAc. Incubate at 37°C for 60 minutes.

      • Causality Check: The reaction time is optimized to remain in the linear range of enzyme activity, ensuring that substrate depletion or product inhibition does not confound the results. UDP itself is a known OGT inhibitor, so minimizing its accumulation is key. [11]3. Detection: Add UDP-Glo™ Reagent, which contains an enzyme that converts the UDP product to ATP. This ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Data Analysis: Measure luminescence. A decrease in signal indicates inhibition of OGT. Calculate the IC50 value for PPA-GlcNAc by plotting the signal against the log of the inhibitor concentration.

    Protocol 2: OGA Activity and Selectivity Assay

    This assay uses a fluorogenic substrate to measure OGA activity and is crucial for assessing off-target effects on related enzymes.

    • Reaction Setup: In a 96-well plate, combine recombinant human OGA with varying concentrations of PPA-GlcNAc (or a known OGA inhibitor like Thiamet-G).

    • Initiation: Add the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG). Incubate at 37°C.

    • Detection: The enzymatic cleavage of 4-MUG by OGA releases the fluorescent 4-methylumbelliferone product. Measure the increase in fluorescence over time using a plate reader.

    • Selectivity Counter-Screen: Repeat the assay using purified human lysosomal β-hexosaminidases (HexA/HexB). * Trustworthiness Check: OGA inhibitors can lack specificity and inhibit lysosomal hexosaminidases. A potent inhibitor of OGA should show significantly less activity against HexA/HexB. This self-validating step is critical to ensure that any observed cellular phenotype is due to OGA inhibition and not disruption of lysosomal function. 5. Data Analysis: Calculate IC50 values for OGA and HexA/HexB. A high selectivity ratio (IC50 Hex / IC50 OGA) is desired for a specific OGA inhibitor.

    Phase 2: Cellular Activity & Phenotypic Consequences

    After confirming in vitro activity, the next step is to determine if PPA-GlcNAc can enter cells and modulate the O-GlcNAc pathway, leading to a measurable biological outcome.

    Objective: To measure the effect of PPA-GlcNAc on global O-GlcNAc levels and downstream cellular signaling pathways.

    Protocol 3: Western Blot Analysis of Global O-GlcNAcylation

    This is the gold-standard cellular assay to confirm target engagement.

    • Cell Treatment: Culture a relevant cell line (e.g., HeLa or HEK293 cells) and treat with a dose-response of PPA-GlcNAc for a set time (e.g., 24 hours). Include positive controls: an OGA inhibitor (Thiamet-G) to increase O-GlcNAc and an OGT inhibitor (OSMI-1) to decrease it.

    • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample to ensure equal loading.

    • SDS-PAGE and Western Blot: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Probe one membrane with a pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6) to detect all O-GlcNAcylated proteins.

      • Probe a parallel membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

    • Analysis: Quantify the band intensities. Compare the overall O-GlcNAc signal in PPA-GlcNAc-treated cells to the untreated and positive controls. This will definitively show whether the compound increases, decreases, or has no effect on total O-GlcNAcylation in a cellular context.

    Protocol 4: Assessing Impact on a Known O-GlcNAc-Regulated Pathway

    O-GlcNAcylation has a well-documented reciprocal relationship with phosphorylation, particularly in the Akt signaling pathway. [6][9]

    • Cell Treatment and Lysis: Treat cells as in Protocol 3. It may be relevant to stimulate the pathway of interest (e.g., with insulin to activate the Akt pathway).

    • Immunoblotting: Perform Western blotting as described above. Probe membranes with antibodies for:

      • Total Akt

      • Phosphorylated Akt (at Thr308, a site affected by O-GlcNAc) [12] * Pan-O-GlcNAc

      • Loading Control

    • Analysis: Analyze the ratio of p-Akt to total Akt. An OGA inhibitor (increasing O-GlcNAc) is expected to decrease Akt phosphorylation at T308. [9]An OGT inhibitor (decreasing O-GlcNAc) may show the opposite effect. The effect of PPA-GlcNAc on this ratio provides mechanistic insight into its downstream functional consequences.

    Phase 3: Target Identification & Validation

    If PPA-GlcNAc significantly alters cellular O-GlcNAcylation, the final phase is to identify the specific proteins and pathways it affects.

    Objective: To identify the proteome-wide changes in O-GlcNAcylation induced by PPA-GlcNAc.

    Protocol 5: Chemoenzymatic Labeling and Quantitative Mass Spectrometry

    This powerful technique allows for the enrichment and identification of O-GlcNAcylated proteins. [9]

    • Cell Treatment and Lysis: Treat cells with PPA-GlcNAc or a vehicle control. Lyse cells under conditions that preserve post-translational modifications.

    • Chemoenzymatic Labeling: Treat the cell lysates with a mutant galactosyltransferase (Y289L Gal-T1) and a modified substrate, UDP-GalNAz (N-azidoacetylgalactosamine). This enzyme specifically transfers the GalNAz tag onto existing O-GlcNAc sites.

    • Biotinylation via Click Chemistry: "Click" a biotin-alkyne probe onto the azide (GalNAz) tag. This attaches a biotin handle to all O-GlcNAcylated proteins.

      • Expertise Insight: This two-step enzymatic and chemical labeling strategy provides high specificity for O-GlcNAc modified proteins, which is essential for reducing the complexity of the sample before mass spectrometry analysis.

    • Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged (and therefore O-GlcNAcylated) proteins.

    • Mass Spectrometry: Elute the enriched proteins, digest them into peptides, and analyze them using quantitative mass spectrometry (e.g., SILAC or TMT labeling) to identify the proteins and quantify the changes in their O-GlcNAcylation levels between the PPA-GlcNAc-treated and control samples.

    • Bioinformatic Analysis: Analyze the list of affected proteins to identify enriched biological pathways (e.g., transcription, metabolism, cell cycle) to build a comprehensive picture of the compound's mechanism of action.

    Conclusion

    Investigating the mechanism of action of a novel compound like Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside requires a systematic, multi-faceted approach. By comparing its effects to well-characterized OGA and OGT inhibitors, researchers can contextualize its activity. The workflow presented here, progressing from specific enzymatic assays to broad proteomic analysis, provides a robust framework for not only defining the molecular target and potency of a new modulator but also for understanding its ultimate impact on cellular physiology. Each experimental stage is designed with internal controls and cross-validation steps, ensuring the generation of reliable and interpretable data for advancing our understanding of the critical O-GlcNAc signaling pathway.

    References

    • Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

    • Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. (2014, May 27). ACS Publications. Retrieved March 20, 2026, from [Link]

    • O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

    • Protein O-GlcNAcylation in Cardiac Pathologies: Past, Present, Future. (2019, January 15). ResearchGate. Retrieved March 20, 2026, from [Link]

    • The intersections between O-GlcNAcylation and phosphorylation: implications for multiple signaling pathways. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

    • Protein O-GlcNAcylation in Cardiac Pathologies: Past, Present, Future. (2019, January 14). Frontiers. Retrieved March 20, 2026, from [Link]

    • A small molecule that inhibits OGT activity in cells. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

    • Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. (2021, February 16). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

    • Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. (2021, January 6). ACS Publications. Retrieved March 20, 2026, from [Link]

    • Chemical approaches to understanding O-GlcNAc glycosylation in the brain. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

    • What are OGA inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved March 20, 2026, from [Link]

    • Chemical tools to probe cellular O-GlcNAc signalling. (2013, October 24). Portland Press. Retrieved March 20, 2026, from [Link]

    • What are OGT inhibitors and how do they work?. (2024, June 25). Patsnap Synapse. Retrieved March 20, 2026, from [Link]

    • Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

    • Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. (2023, December 15). Journal of Biological Chemistry. Retrieved March 20, 2026, from [Link]

    • 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. (2022, January 18). MDPI. Retrieved March 20, 2026, from [Link]

    • The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

    • Protein O-GlcNAc transferase. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

    • Ceperognastat. (2025, March 12). ALZFORUM. Retrieved March 20, 2026, from [Link]

    Sources

    Validation

    Benchmarking Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside against standard compounds

    Title: Benchmarking Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide to Glycosyltransferase and Glycosidase Assays As a Senior Application Scientist navigating the complexities of glycobiology, sel...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Benchmarking Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide to Glycosyltransferase and Glycosidase Assays

    As a Senior Application Scientist navigating the complexities of glycobiology, selecting the right synthetic substrate is often the difference between a robust, reproducible assay and a noisy, artifact-prone dataset. While chromogenic and fluorogenic substrates have long dominated the field, they often fall short in complex glycosyltransferase (GT) assays or when probing enzymes with deep, hydrophobic binding pockets.

    This guide provides an in-depth benchmarking analysis of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Phenylpropyl β-GlcNAc) against standard alternatives like p-Nitrophenyl (pNP) and 4-Methylumbelliferyl (4-MU) glycosides. By examining the causality behind its structural advantages, we will establish why this compound is increasingly becoming the gold standard for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) based kinetic studies.

    Mechanistic Rationale: The Aglycone Advantage

    To understand the superior performance of Phenylpropyl β-GlcNAc, we must analyze the physical chemistry of its aglycone—the non-sugar moiety attached to the anomeric carbon.

    Standard substrates like pNP-β-GlcNAc rely on a rigid, highly electron-withdrawing aromatic ring directly attached to the glycosidic oxygen. While excellent for continuous spectrophotometric cleavage assays, this rigidity creates severe steric clashes in the acceptor subpockets of many glycosyltransferases [1].

    The Causality of the Propyl Spacer: Phenylpropyl β-GlcNAc introduces a flexible three-carbon (propyl) linker between the β-GlcNAc moiety and the phenyl ring. This seemingly minor modification drives three critical experimental advantages:

    • Relief of Steric Hindrance: The flexible spacer allows the GlcNAc moiety to deeply penetrate the enzyme's active site while the bulky phenyl ring remains solvent-exposed or interacts with peripheral hydrophobic patches, drastically lowering the Michaelis constant ( Km​ )[2].

    • Optimal RP-HPLC Retention: The highly lipophilic phenylpropyl group acts as a robust hydrophobic tag. It ensures strong retention on C18 stationary phases, allowing for baseline resolution between the substrate and the more hydrophilic glycosylated product (e.g., LacNAc-Phenylpropyl).

    • UV Detectability: The phenyl ring provides strong π→π∗ transition absorbance at 214–220 nm, enabling highly sensitive, label-free quantification without the need for complex mass spectrometry or radioactive donors.

    Comparative Performance Data

    The following table synthesizes quantitative and qualitative benchmarking data, comparing Phenylpropyl β-GlcNAc against traditional standard compounds.

    Substrate AnalogPrimary ApplicationAglycone Cleavage Required?Assay ModalityRelative Km​ (Acceptor)RP-HPLC Resolution (Tagging)
    Phenylpropyl β-GlcNAc GT Acceptor / Glycosidase InhibitorNoRP-HPLC, LC-MS (UV 214 nm)Low (Flexible spacer)Excellent (Strong C18 binding)
    p-Nitrophenyl β-GlcNAc Glycosidase SubstrateYesSpectrophotometric (400 nm)High (Rigid steric clash)Poor (Elutes in void volume)
    4-MU β-GlcNAc Glycosidase SubstrateYesFluorometric (365/445 nm)ModerateModerate
    Benzyl β-GlcNAc GT AcceptorNoRP-HPLC (UV 254 nm)Moderate (Short spacer)Good

    Pathway and Workflow Visualizations

    To conceptualize the utility of Phenylpropyl β-GlcNAc, we map its role as an acceptor substrate in a standard β -1,4-Galactosyltransferase (B4GALT1) reaction.

    Pathway Sub Phenylpropyl β-GlcNAc (Acceptor) Enz β-1,4-Galactosyltransferase (B4GALT1) Sub->Enz Binds Acceptor Subpocket Don UDP-Galactose (Donor) Don->Enz Binds Donor Subpocket Prod LacNAc-Phenylpropyl (Product) Enz->Prod Glycosyl Transfer Byp UDP (Byproduct) Enz->Byp Cofactor Release

    Enzymatic transfer of galactose to Phenylpropyl β-GlcNAc via β-1,4-Galactosyltransferase.

    Self-Validating Experimental Protocols

    A robust assay is a self-validating system. Every step must account for potential artifacts, from spontaneous donor hydrolysis to column fouling. Below is the optimized, step-by-step methodology for benchmarking GT activity using Phenylpropyl β-GlcNAc.

    Protocol: RP-HPLC Based β -1,4-Galactosyltransferase Kinetic Assay

    Phase 1: Reaction Setup & Incubation

    • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4) and 10 mM MnCl 2​ . Causality: Mn 2+ is an essential divalent cofactor that coordinates the UDP leaving group in the GT active site [3].

    • Substrate Master Mix: Add 1 mM UDP-Galactose (Donor) and a variable concentration of Phenylpropyl β-GlcNAc (0.1 mM to 5.0 mM) to the buffer.

    • Initiation: Add 10 ng of recombinant B4GALT1 enzyme to a final reaction volume of 50 µL. Incubate at 37°C for exactly 30 minutes.

    Phase 2: Quenching & Validation Controls 4. Quenching: Terminate the reaction by adding 50 µL of ice-cold methanol.

    • Causality: Methanol instantaneously denatures the enzyme, preventing over-estimation of product formation. Simultaneously, it precipitates proteins, protecting the delicate C18 HPLC column frit from fouling.

    • Self-Validation (Critical Step): Run a parallel "No-Enzyme Control" (buffer + substrates + methanol) and a "No-Donor Control" (enzyme + acceptor only). This ensures that any observed product peak is strictly the result of enzymatic transfer and not background UV absorbance or spontaneous hydrolysis.

    • Clarification: Centrifuge the quenched mixtures at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials.

    Phase 3: RP-HPLC Analysis 7. Chromatography: Inject 20 µL of the supernatant onto a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm). 8. Elution: Run an isocratic mobile phase of 15% Acetonitrile in HPLC-grade water at a flow rate of 1.0 mL/min. 9. Detection & Quantification: Monitor UV absorbance at 214 nm. The hydrophilic addition of galactose causes the LacNAc-Phenylpropyl product to elute earlier than the unreacted Phenylpropyl β-GlcNAc substrate. Integrate the peak areas to calculate specific enzyme activity.

    Workflow S1 1. Reaction Setup Phenylpropyl β-GlcNAc + UDP-Gal S2 2. Incubation 37°C, 30 mins (Mn2+ cofactor) S1->S2 S3 3. Quenching Ice-cold Methanol (Protein ppt) S2->S3 S4 4. RP-HPLC C18 Column, UV 214 nm S3->S4 S5 5. Data Analysis Peak Integration & Kinetics S4->S5

    Self-validating RP-HPLC experimental workflow for quantifying glycosyltransferase kinetics.

    Conclusion

    Benchmarking synthetic substrates requires looking beyond simple chromogenic readouts. While pNP and 4-MU derivatives serve foundational roles in glycosidase screening, the structural biology of glycosyltransferases demands substrates that mimic the flexibility of natural glycans while providing robust analytical handles. Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside bridges this gap, offering a highly specific, low- Km​ acceptor profile coupled with unparalleled RP-HPLC resolution. By integrating this compound into self-validating workflows, researchers can achieve highly reproducible kinetic data essential for modern drug discovery and glycoengineering.

    References

    • En Route to the Transformation of Glycoscience: A Chemist's Perspective on Internal and External Crossroads in Glycochemistry. Journal of the American Chemical Society. Available at:[Link]

    • Advances in glycosyltransferase-mediated glycodiversification of small molecules. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Targeting Bacillosamine Biosynthesis in Bacterial Pathogens. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Information on EC 3.2.1.45 - Glucosylceramidase. BRENDA Enzyme Database. Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside

    This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside. As researchers and drug development professionals, our responsibi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste management, ensuring the safety of laboratory personnel and the protection of our environment.

    Compound Profile and Hazard Assessment

    A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. While specific hazard data for Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside is not extensively documented in readily available safety data sheets, a conservative approach based on the broader class of glycoside compounds is scientifically prudent.

    The causality behind this approach is rooted in the Precautionary Principle . In the absence of definitive data, we must assume properties that necessitate a high standard of care. Many related glycoside compounds are not classified as hazardous substances under major regulatory frameworks like Regulation (EC) No. 1272/2008[1][2]. However, some are categorized as combustible solids. Therefore, we will operate under the assumption that this compound is a combustible solid with low acute toxicity but may have irritant properties, a common characteristic of complex organic molecules[3].

    PropertyData / AssessmentRationale / Source
    GHS Hazard Classification Not explicitly classified. Assumed to have potential for irritation.Based on general guidance for similar, non-classified chemical substances.[1][4]
    Physical State Solid, powder.Based on typical presentation of glycoside compounds.[5]
    Primary Disposal Route Licensed chemical destruction plant or controlled incineration.This is the standard best practice for organic chemical waste to ensure complete destruction and prevent environmental release.[6]
    Known Incompatibilities Strong oxidizing agents. Keep acids segregated from bases, cyanides, and azides.General best practice for chemical waste segregation to prevent dangerous reactions.[7]

    Core Disposal Protocol: A Step-by-Step Methodology

    This protocol is designed as a self-validating system, where each step logically follows from the last, ensuring a chain of safety from the point of generation to final pickup.

    Step 1: Personal Protective Equipment (PPE) Mandate

    Before handling the compound for disposal, ensure a complete barrier between you and the chemical. This is a non-negotiable first line of defense.

    • Eye Protection : Wear approved safety glasses with side shields or safety goggles.[3][8]

    • Hand Protection : Wear chemical-resistant gloves (nitrile is a suitable choice for general laboratory work). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as solid chemical waste.[1][3]

    • Protective Clothing : A standard laboratory coat is mandatory to protect skin and clothing.[3][8]

    • Respiratory Protection : If there is a risk of generating dust (e.g., during spill cleanup or handling large quantities of powder), use a NIOSH-approved N95 particle respirator.[3]

    Step 2: Waste Segregation at the Source

    Proper segregation is critical to prevent accidental chemical reactions within a waste container.[5]

    • Solid Waste :

      • Collect all unused Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside powder, contaminated weigh boats, paper towels, and used PPE (gloves, etc.) in a dedicated solid waste container.[5][8]

      • This container must be a sealable, high-density polyethylene (HDPE) bucket or a similar chemically compatible container. Do not use open beakers or flasks.

    • Liquid Waste (Aqueous or Organic Solutions) :

      • If the compound is in a solution, collect it in a dedicated liquid waste container. Do not pour any amount down the drain .[3][6]

      • The container must be leak-proof, with a secure screw cap. Do not mix aqueous waste with organic solvent waste unless your institution's guidelines specifically permit it.

    • Contaminated Sharps :

      • Any needles, scalpels, or broken glass contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.[9]

    Step 3: Container Management and Labeling

    Clear communication through proper labeling is essential for the safety of everyone who will handle the waste container.

    • Labeling : Every waste container must be clearly labeled. The label should include:

      • The words "HAZARDOUS WASTE " (or as required by local regulations).

      • The full chemical name: "Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside Waste". If in a solution, list the solvent(s) and approximate concentration.

      • The primary hazard(s) (e.g., "Combustible Solid").

      • The name of the principal investigator or researcher responsible.

      • The date of accumulation.

    • Container Status : Keep waste containers closed at all times, except when adding waste.[1] This prevents the release of vapors or dust and reduces the risk of spills.

    Step 4: Temporary Storage and Final Disposition
    • Storage : Store sealed and labeled waste containers in a designated and secure chemical waste accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.[8]

    • Disposal : Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[5][10] The recommended final disposal method is controlled incineration in a facility equipped with flue gas scrubbing.[6]

    Emergency Procedures for Spills

    In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and contamination.

    • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area.

    • Don PPE : Before attempting cleanup, don the appropriate PPE as described in Step 1, including respiratory protection.[3]

    • Containment & Cleanup :

      • Solid Spills : Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully sweep or scoop the material into a sealable container for disposal as solid chemical waste.[8]

      • Liquid Spills : Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5] Scoop the absorbed material into a sealable container.

    • Decontamination : Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, absorbents) and dispose of them as contaminated solid waste.[5]

    • Reporting : Report the spill to your laboratory supervisor and your institution's EHS office, following established internal protocols.[5]

    Visualization of the Disposal Workflow

    The following diagram illustrates the decision-making process for the proper disposal of Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside waste, ensuring a logical and compliant workflow.

    G cluster_0 cluster_1 Step 1: Segregation cluster_2 Step 2: Containerization cluster_3 Step 3: Storage & Pickup start Waste Generation Point solid Solid Waste (Powder, Contaminated PPE, Weigh Boats) start->solid Identify Waste Type liquid Liquid Waste (Aqueous or Organic Solutions) start->liquid Identify Waste Type sharps Contaminated Sharps (Glass, Needles) start->sharps Identify Waste Type solid_cont Sealable, Labeled Solid Waste Container solid->solid_cont liquid_cont Leak-Proof, Labeled Liquid Waste Container liquid->liquid_cont sharps_cont Puncture-Proof, Labeled Sharps Container sharps->sharps_cont storage Store in Designated Waste Accumulation Area solid_cont->storage liquid_cont->storage sharps_cont->storage pickup Arrange Pickup via Licensed Waste Vendor / EHS storage->pickup

    Sources

    Handling

    A Senior Application Scientist's Guide to Handling Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Risk-Based Approach to Personal Protective Equipment

    As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides a detailed operational plan for the safe handling of Pheny...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides a detailed operational plan for the safe handling of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our methodology is grounded in a risk assessment framework, drawing from data on structurally similar compounds to ensure a comprehensive safety margin in the absence of specific toxicological data for this molecule.

    Hazard Analysis: An Evidence-Based Assessment

    The compound is typically a solid powder, which introduces the risk of aerosolization during handling procedures like weighing and transferring.[4][5] Inhalation of fine powders can lead to respiratory irritation, and even non-toxic dusts can cause respiratory problems with routine exposure.[5]

    Table 1: Potential Hazards Based on Analogous Compounds

    Hazard ClassificationPotential EffectsSource / Rationale
    Acute Toxicity, Oral Harmful if swallowed.Based on SDS for similar glycoside compounds.[2][3]
    Skin Corrosion/Irritation May cause skin irritation upon contact.A common classification for related chemical families.[3]
    Eye Damage/Irritation May cause serious eye irritation.Direct contact with powder can cause mechanical or chemical irritation.[3]
    Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.A primary risk associated with handling fine powders.[3][5]

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified potential hazards.[6] The core objective is to prevent the chemical from coming into contact with your body.[7][8]

    Eye and Face Protection: Shielding from Splashes and Dust

    Directive: Always wear eye protection in areas where chemicals are stored or handled.[7][9]

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory operations.[7]

    • Recommended for Powder Handling: When weighing or transferring Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, upgrade to chemical safety goggles. Goggles provide a complete seal around the eyes, offering superior protection against airborne dust particles.[10][11][12]

    • High-Risk Operations: If there is a significant risk of splashing (e.g., during dissolution in a large volume of solvent), a face shield should be worn in conjunction with safety goggles to protect the entire face.[6]

    Skin and Body Protection: Preventing Dermal Exposure

    Directive: Protective clothing and gloves are essential to prevent skin contact.

    • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect your street clothes and skin from accidental spills.[10][13]

    • Gloves: The choice of glove material is critical and depends on the task.

      • For Handling Solids: Disposable nitrile gloves are generally suitable for incidental contact when handling the dry powder.[7] Always inspect gloves for tears or holes before use.[9]

      • For Handling Solutions: When the compound is dissolved in a solvent, consult a glove compatibility chart to ensure the chosen glove material (e.g., nitrile, neoprene) is resistant to that specific solvent.

      • Glove Technique: Remove gloves using a technique that avoids touching the outside of the glove with your bare skin. Dispose of used gloves in the appropriate chemical waste stream immediately after use.[10]

    Respiratory Protection: Mitigating Inhalation Risks

    Directive: Engineering controls are the primary method for controlling airborne contaminants. PPE is used as a supplementary measure.

    • Engineering Controls: All handling of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside powder that could generate dust must be performed within a certified chemical fume hood or a powder containment enclosure.[5][9] This is the most effective way to minimize inhalation exposure.

    • Respiratory PPE: In the rare event that engineering controls are not feasible or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 respirator) should be used.[11][13] All personnel required to wear respirators must be properly fit-tested and trained in their use.

    Operational Plan: A Step-by-Step Handling Protocol

    This protocol outlines the standard operating procedure for safely weighing and preparing a solution of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

    Objective: To accurately weigh the solid compound and dissolve it in a solvent while minimizing exposure.

    Materials:

    • Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside

    • Appropriate solvent

    • Analytical balance

    • Weighing paper or boat

    • Spatula

    • Appropriate glassware (e.g., beaker, volumetric flask)

    • Magnetic stirrer and stir bar (if needed)

    Protocol Steps:

    • Preparation:

      • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

      • Ensure the chemical fume hood is on and operating correctly.

      • Cover the work surface inside the fume hood with absorbent bench paper.[5]

      • Label all glassware clearly with the chemical name and concentration.[14]

    • Weighing (inside the fume hood):

      • Place a weigh boat on the analytical balance and tare it.

      • Carefully open the container of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Avoid creating puffs of dust.

      • Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Keep the stock container as close to the weigh boat as possible to minimize the travel distance of the powder.

      • Once the desired weight is obtained, securely close the stock container.

    • Dissolution:

      • Carefully add the weighed powder to the prepared glassware containing the solvent.

      • If necessary, use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

      • Place the glassware on a magnetic stirrer if needed to facilitate dissolution.

    • Post-Handling:

      • Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of these cleaning materials as solid chemical waste.

      • Remove gloves and dispose of them in the designated waste container.

      • Wash hands thoroughly with soap and water.[9][13]

    Spill and Disposal Plan: Preparedness and Compliance

    Emergency Spill Response

    Directive: Be prepared for accidents before they happen.[8]

    • Minor Spill (Solid):

      • Alert personnel in the immediate area.

      • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid making the dust airborne.

      • Carefully sweep the material into a dustpan and place it in a clearly labeled, sealed container for hazardous waste.[10]

      • Clean the spill area with soap and water, and dispose of all cleaning materials as chemical waste.[10]

    • Major Spill:

      • Evacuate the area immediately.

      • Alert your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

      • Prevent entry into the area.

      • Only personnel trained in hazardous spill response should conduct the cleanup.

    Chemical Waste Disposal

    Directive: All chemical waste must be disposed of in a manner that is safe, legal, and responsible.[15]

    • Solid Waste:

      • Place unused Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, contaminated weigh boats, gloves, and bench paper into a designated, clearly labeled, and sealed hazardous waste container.[10][16]

    • Liquid Waste:

      • Collect all aqueous or solvent solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[17] Do not mix with incompatible waste streams.[18]

    • Empty Containers:

      • The original product container, once empty, should be triple-rinsed with a suitable solvent.[18] The rinsate must be collected and disposed of as liquid chemical waste. After rinsing, deface the label and dispose of the container according to institutional guidelines, which may allow for disposal in glass or plastic recycling bins.[16]

    • Arranging Disposal:

      • All waste must be disposed of through your institution's licensed professional waste disposal service.[3][19] Contact your EHS office to arrange for pickup.[15]

    Visualizing the PPE Selection Process

    The following workflow illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

    PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection Task Start: Define Handling Task BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses (Side Shields) Task->BasePPE All Lab Work IsPowder Handling Solid Powder? IsSplash Risk of Splash? IsPowder->IsSplash No (e.g. solution) UseHood Action: Work in Fume Hood IsPowder->UseHood Yes AddFaceShield Add: Face Shield IsSplash->AddFaceShield Yes FinalPPE Final PPE Assembled IsSplash->FinalPPE No BasePPE->IsPowder AddGoggles Upgrade to: Chemical Goggles AddGoggles->IsSplash AddFaceShield->FinalPPE UseHood->AddGoggles

    Caption: PPE selection workflow for handling the target compound.

    References

    • Angene Chemical. (2024, November 19).
    • G-Biosciences. Safety Data Sheet: 4-nitrophenyl beta-D-glucopyranoside.
    • Fisher Scientific. Safety Data Sheet: Phenyl beta-D-glucopyranoside.
    • Fisher Scientific. (2021, December 25). Safety Data Sheet: 2-Acetamido-2-deoxy-D-glucopyranose.
    • National Center for Biotechnology Information. (n.d.).
    • CATO. (2025, September 8).
    • Benchchem. (2025).
    • American Chemical Society Publications. (2018, June 5).
    • CDH Fine Chemical.
    • GZ Industrial Supplies. (2025, May 26).
    • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
    • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
    • Cayman Chemical. (2025, October 16). Safety Data Sheet: 4-Nitrophenyl β-D-Glucopyranoside.
    • MDPI. (2021, May 24). Development and Characterization of Polypropylene Waste from Personal Protective Equipment (PPE)-Derived Char-Filled Sugar Palm Starch Biocomposite Briquettes.
    • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
    • UNSW. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
    • University of California, Riverside.
    • University of California, Berkeley.
    • University of Otago. Laboratory chemical waste disposal guidelines.
    • National Center for Biotechnology Information. (n.d.).
    • RS Components. (2024, July 16). Types of PPE for the Food and Beverage Industry.
    • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside
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    Reactant of Route 2
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